molecular formula C22H28BrNO3 B1678398 Pipenzolate Bromide CAS No. 125-51-9

Pipenzolate Bromide

Cat. No.: B1678398
CAS No.: 125-51-9
M. Wt: 434.4 g/mol
InChI Key: XEDCWWFPZMHXCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidolate is discontinued (DEA controlled substance). This product is a tertiary amine antimuscarinic. It is similar to atropine. It is mainly used in the smooth muscle spasm of the gastrointestinal tract and inhibits intestinal cramp induced by acetylcholine in rats and dogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDCWWFPZMHXCM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13473-38-6 (Parent)
Record name Pipenzolate bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023480
Record name Pipenzolate bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-51-9
Record name Pipenzolate bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipenzolate bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPENZOLATE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIPENZOLATE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pipenzolate bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pipenzolate bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPENZOLATE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX41DUS2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pipenzolate Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Pipenzolate Bromide, a quaternary ammonium antimuscarinic agent. The information presented is intended for a technical audience and focuses on the chemical reactions, intermediates, and experimental considerations for the synthesis of this compound.

Introduction

This compound, with the IUPAC name 1-ethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methylpiperidinium bromide, is an anticholinergic drug used to treat gastrointestinal disorders. Its synthesis involves the formation of a key ester intermediate, N-ethyl-3-piperidyl benzilate, followed by a quaternization reaction. Two primary synthetic routes have been described in the literature, starting from either N-ethyl-3-hydroxypiperidine or N-ethyl-3-chloropiperidine.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC22H28BrNO3[1][2]
Molecular Weight434.37 g/mol [1]
Melting Point179-180 °C[1]
AppearanceWhite to off-white crystalline powder[3]
SolubilitySoluble in water
CAS Number125-51-9

Synthesis Pathway 1: From N-Ethyl-3-hydroxypiperidine

This pathway is a two-step process involving an initial esterification reaction to form the tertiary amine intermediate, followed by quaternization to yield the final product.

Step 1: Synthesis of N-Ethyl-3-piperidyl benzilate (Esterification)

In this step, N-ethyl-3-hydroxypiperidine (also known as 1-ethyl-3-piperidinol) is reacted with benzilic acid or a more reactive derivative like benziloyl chloride to form the ester, N-ethyl-3-piperidyl benzilate.

Reaction:

G cluster_0 Step 1: Esterification N-Ethyl-3-hydroxypiperidine N-Ethyl-3-hydroxypiperidine N-Ethyl-3-piperidyl benzilate N-Ethyl-3-piperidyl benzilate N-Ethyl-3-hydroxypiperidine->N-Ethyl-3-piperidyl benzilate + Benzilic Acid Benzilic Acid (or Benziloyl Chloride) Benzilic Acid->N-Ethyl-3-piperidyl benzilate G cluster_1 Step 2: Quaternization N-Ethyl-3-piperidyl benzilate N-Ethyl-3-piperidyl benzilate This compound This compound N-Ethyl-3-piperidyl benzilate->this compound + Methyl Bromide Methyl Bromide Methyl Bromide->this compound G cluster_2 Step 1: Nucleophilic Substitution N-Ethyl-3-chloropiperidine N-Ethyl-3-chloropiperidine N-Ethyl-3-piperidyl benzilate N-Ethyl-3-piperidyl benzilate N-Ethyl-3-chloropiperidine->N-Ethyl-3-piperidyl benzilate + Benzilic Acid Benzilic Acid Benzilic Acid->N-Ethyl-3-piperidyl benzilate G cluster_workflow Synthesis Workflow start Start Materials: N-Ethyl-3-hydroxypiperidine Benzilic Acid/Benziloyl Chloride esterification Esterification Reaction start->esterification workup1 Workup & Purification esterification->workup1 intermediate Intermediate: N-Ethyl-3-piperidyl benzilate workup1->intermediate quaternization Quaternization Reaction (with Methyl Bromide) intermediate->quaternization workup2 Workup & Purification quaternization->workup2 product Final Product: This compound workup2->product

References

An In-depth Technical Guide on the Core Mechanism of Action of Pipenzolate Bromide as an Antimuscarinic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipenzolate bromide is a quaternary ammonium antimuscarinic agent primarily utilized for its spasmolytic effects on the gastrointestinal (GI) tract. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). By competitively antagonizing the binding of acetylcholine, particularly at M2 and M3 receptor subtypes, this compound effectively inhibits parasympathetic stimulation of smooth muscle and exocrine glands. This document provides a comprehensive overview of the receptor pharmacology, signaling pathways, and experimental methodologies used to characterize this well-established therapeutic agent.

Introduction

This compound is a synthetic anticholinergic drug that has been used in the management of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcer disease.[1] Its therapeutic efficacy is rooted in its ability to counteract the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. This guide will provide a detailed examination of the molecular interactions and downstream cellular consequences of this compound's engagement with its target receptors.

Muscarinic Receptor Antagonism: The Core Mechanism

The fundamental mechanism of action of this compound is its competitive antagonism of acetylcholine at muscarinic receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body. This compound exhibits a predominant affinity for the M2 and M3 receptor subtypes, which are prominently expressed in the smooth muscle of the gastrointestinal tract.[1]

By binding to these receptors without activating them, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascades that lead to smooth muscle contraction and glandular secretion. This results in a reduction of GI motility and spasm, as well as a decrease in gastric acid secretion.[1]

Signaling Pathways

The physiological effects of this compound are a direct consequence of its interference with the signaling pathways initiated by M2 and M3 muscarinic receptor activation.

Antagonism of M3 Receptor Signaling

The M3 muscarinic receptor is the primary mediator of smooth muscle contraction in the gastrointestinal tract. It is coupled to the Gq/11 family of G-proteins. The binding of acetylcholine to the M3 receptor initiates the following cascade:

  • Gαq Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and Muscle Contraction: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents this entire signaling cascade, resulting in smooth muscle relaxation.

M3_Signaling_Pathway Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Binds & Activates Pipenzolate Pipenzolate Bromide Pipenzolate->M3R Blocks Gq Gαq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Contraction Initiates M2_Signaling_Pathway Acetylcholine Acetylcholine M2R M2 Receptor Acetylcholine->M2R Binds & Activates Pipenzolate Pipenzolate Bromide Pipenzolate->M2R Blocks Gi Gαi M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Radioligand_Binding_Workflow A Prepare Cell Membranes (with M2/M3 receptors) B Incubate with [3H]-NMS and varying concentrations of this compound A->B C Equilibrate B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. [this compound] F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I Organ_Bath_Workflow A Isolate and Mount Guinea Pig Ileum B Equilibrate in Organ Bath A->B C Generate Baseline Acetylcholine CRC B->C D Wash and Return to Baseline C->D E Incubate with fixed concentration of This compound D->E F Generate Acetylcholine CRC in presence of Antagonist E->F G Repeat with increasing [this compound] F->G H Analyze Data: - Calculate IC50 - Perform Schild Plot for pA2 F->H G->D Loop

References

Pharmacological Profile of Pipenzolate Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipenzolate Bromide is a peripherally acting synthetic anticholinergic agent belonging to the quaternary ammonium compound class. It functions as a competitive antagonist of acetylcholine at muscarinic receptors, with a predominant effect on the M2 and M3 subtypes. This antagonism leads to a reduction in smooth muscle tone and contractility, particularly in the gastrointestinal tract, and a decrease in gastric acid secretion. These properties have historically led to its investigation for the treatment of gastrointestinal disorders such as peptic ulcer and smooth muscle spasms. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Detailed experimental protocols for assessing its activity and diagrams illustrating its mechanism are also presented.

Introduction

This compound (1-ethyl-3-piperidyl benzilate methobromide) is a quaternary ammonium antimuscarinic agent.[1] Its pharmacological effects are primarily attributed to its ability to block the action of the neurotransmitter acetylcholine at muscarinic receptors.[2][3] This blockade results in a parasympatholytic effect, leading to the relaxation of smooth muscles and inhibition of glandular secretions.[3] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[4] this compound has been utilized as an antispasmodic agent for various gastrointestinal conditions.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. It shows a predominant affinity for the M2 and M3 receptor subtypes, which are abundantly expressed in the smooth muscles of the gastrointestinal tract.

  • M3 Receptor Antagonism: In gastrointestinal smooth muscle, M3 receptors are coupled to the Gq/11 protein. Acetylcholine binding to M3 receptors activates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DG). IP3 triggers the release of intracellular calcium ([Ca2+]i), and DG activates protein kinase C (PKC). The increase in intracellular calcium activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction. By blocking M3 receptors, this compound prevents this signaling cascade, resulting in smooth muscle relaxation.

  • M2 Receptor Antagonism: M2 receptors in the gastrointestinal smooth muscle are coupled to the Gi/o protein. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. While M3 receptor-mediated contraction is the primary mechanism, M2 receptor stimulation can potentiate this effect. By antagonizing M2 receptors, this compound can further contribute to the relaxation of smooth muscle.

The net effect of this compound's antagonism at M2 and M3 receptors is a reduction in the motility and spasm of the gastrointestinal smooth muscle and a decrease in gastric acid secretion.

Signaling Pathway Diagram

cluster_M3 M3 Receptor Pathway cluster_M2 M2 Receptor Pathway ACh_M3 Acetylcholine M3 M3 Receptor ACh_M3->M3 Gq11 Gq/11 M3->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC Contraction_M3 Smooth Muscle Contraction Ca_release->Contraction_M3 PKC->Contraction_M3 Pipenzolate_M3 Pipenzolate Bromide Pipenzolate_M3->M3 ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Relaxation_M2 Modulation of Contraction cAMP->Relaxation_M2 Pipenzolate_M2 Pipenzolate Bromide Pipenzolate_M2->M2

Caption: Muscarinic Receptor Signaling in GI Smooth Muscle.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the relaxation of gastrointestinal smooth muscle. This leads to an antispasmodic effect, alleviating cramps and pain associated with gastrointestinal hypermotility. Additionally, its anticholinergic properties lead to a reduction in gastric, salivary, and pancreatic secretions.

Data Presentation

Table 1: Receptor Binding and Functional Potency of this compound

ParameterReceptor SubtypeValueSpecies/TissueReference
Binding Affinity (Ki) M2, M3Data not publicly available--
Functional Potency (IC50) -Data not publicly available--
Lethal Dose (LD50) ->500 mg/kg (oral)Guinea Pig

Pharmacokinetics

The pharmacokinetic profile of this compound is characteristic of a quaternary ammonium compound.

  • Absorption: As a quaternary ammonium compound, this compound is poorly absorbed from the gastrointestinal tract following oral administration.

  • Distribution: Due to its charge and low lipid solubility, it does not readily cross biological membranes, including the blood-brain barrier, which limits its distribution and central nervous system effects.

  • Metabolism: this compound is primarily metabolized in the liver.

  • Excretion: The drug and its metabolites are mainly excreted by the kidneys.

Data Presentation

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of AdministrationReference
Oral Bioavailability Low (expected for quaternary ammonium compounds)HumanOralGeneral knowledge
Plasma Protein Binding Data not publicly available---
Half-life (t½) Data not publicly available---
Metabolism Primarily hepaticHuman-
Excretion Primarily renalHuman-

Note: Specific quantitative pharmacokinetic data for this compound are not widely available in publicly accessible literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1, M2, M3, M4, M5).

Materials:

  • Cell lines expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells)

  • Membrane preparation from these cells

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from the receptor-expressing cell lines.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of this compound (the competitor) to the wells.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

start Start prep_membranes Prepare Cell Membranes (Expressing Muscarinic Receptors) start->prep_membranes add_radioligand Add Radioligand (e.g., [³H]-NMS) prep_membranes->add_radioligand add_competitor Add Increasing Concentrations of this compound add_radioligand->add_competitor add_membranes Add Cell Membranes to Initiate Binding add_competitor->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis (Calculate IC50 and Ki) scintillation->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the inhibitory effect of this compound on agonist-induced contractions of isolated gastrointestinal smooth muscle.

Materials:

  • Animal model (e.g., guinea pig, rat)

  • Isolated intestinal tissue (e.g., ileum)

  • Organ bath system with a force transducer

  • Krebs-Henseleit solution (physiological salt solution)

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agonist (e.g., acetylcholine, carbachol)

  • This compound

Procedure:

  • Euthanize the animal and dissect a segment of the ileum.

  • Mount the tissue segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a contractile response by adding a submaximal concentration of the agonist to the bath.

  • Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the bath and record the relaxation response.

  • Wash the tissue and allow it to return to baseline.

  • Construct a concentration-response curve for this compound's inhibitory effect and calculate the IC50 value.

In Vivo Gastrointestinal Motility Study (Charcoal Meal Test in Rats)

Objective: To evaluate the effect of this compound on gastrointestinal transit in a living animal.

Materials:

  • Rats

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

  • This compound

  • Vehicle control

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound or vehicle control orally by gavage.

  • After a predetermined time (e.g., 30 minutes), administer the charcoal meal orally by gavage.

  • After a specific period (e.g., 20-30 minutes), euthanize the rats.

  • Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculate the percentage of intestinal transit as: (distance traveled by charcoal / total length of the small intestine) x 100.

  • Compare the intestinal transit in the this compound-treated group with the control group.

Gastric Acid Secretion Assay (Pylorus Ligation in Rats)

Objective: To determine the effect of this compound on gastric acid secretion.

Materials:

  • Rats

  • Anesthetic

  • Surgical instruments

  • This compound

  • Vehicle control

  • Saline

  • pH meter or autotitrator

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Anesthetize the rat.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pyloric end of the stomach.

  • Administer this compound or vehicle control (e.g., intraperitoneally or intraduodenally).

  • Close the abdominal incision.

  • After a set period (e.g., 4 hours), euthanize the rat.

  • Ligate the esophageal end of the stomach and remove it.

  • Collect the gastric contents and measure the volume.

  • Centrifuge the gastric contents to remove any solid material.

  • Determine the free and total acidity of the gastric juice by titrating with 0.01 N NaOH using a pH meter or appropriate indicators.

  • Calculate the acid output and compare the results between the treated and control groups.

Conclusion

This compound is a peripherally acting antimuscarinic agent that effectively antagonizes M2 and M3 muscarinic receptors in the gastrointestinal tract. This mechanism of action leads to smooth muscle relaxation and a reduction in gastric acid secretion, providing a rationale for its use in conditions characterized by gastrointestinal hypermotility and spasm. While its clinical use may be limited by the availability of newer, more selective agents, its pharmacological profile serves as a classic example of a quaternary ammonium anticholinergic drug. Further research to quantify its receptor binding affinities and a more detailed pharmacokinetic profile in humans would provide a more complete understanding of this compound.

References

In Vitro Characterization of Pipenzolate Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Pipenzolate bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating a physiological response.[4] This antagonistic action is the basis for its therapeutic effects in reducing smooth muscle contractions and secretions. The primary targets of this compound are understood to be the M2 and M3 muscarinic receptor subtypes, which are prominently expressed in the smooth muscles of the gastrointestinal tract.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its interference with the signaling cascades initiated by acetylcholine at M2 and M3 receptors in smooth muscle cells.

M3 Receptor Signaling Pathway and its Antagonism by this compound:

Upon binding of acetylcholine, the M3 receptor, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. This compound competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Receptor ACh->M3R Pipenzolate Pipenzolate Bromide Pipenzolate->M3R Blocks Gq Gq M3R->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Contraction Muscle Contraction Myosin->Contraction M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Receptor ACh->M2R Pipenzolate Pipenzolate Bromide Pipenzolate->M2R Blocks Gi Gi M2R->Gi AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation PKA->Relaxation Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing human M2 or M3 receptors) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-NMS) - Varying concentrations of This compound prep->incubation separation 3. Separation of Bound/Free (Rapid vacuum filtration) incubation->separation counting 4. Quantification (Scintillation counting of filter-bound radioactivity) separation->counting analysis 5. Data Analysis - Generate competition curve - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation counting->analysis Organ_Bath_Workflow prep 1. Tissue Preparation (e.g., dissection of guinea pig ileum segment) mounting 2. Tissue Mounting (Suspend tissue in an organ bath containing physiological salt solution, connected to an isometric force transducer) prep->mounting equilibration 3. Equilibration (Allow tissue to stabilize under a resting tension) mounting->equilibration crc1 4. Control Agonist CRC (Cumulative addition of an agonist, e.g., acetylcholine, to obtain a concentration-response curve) equilibration->crc1 washout 5. Washout and Incubation (Wash tissue and incubate with a fixed concentration of this compound) crc1->washout crc2 6. Test Agonist CRC (Repeat the agonist CRC in the presence of this compound) washout->crc2 repeat 7. Repeat Steps 5 & 6 (with increasing concentrations of this compound) crc2->repeat analysis 8. Data Analysis - Determine EC₅₀ values for agonist - Calculate dose ratios - Construct a Schild plot to determine the pA₂ value repeat->analysis

References

Pipenzolate Bromide: An In-depth Technical Guide on its Effects on Smooth Muscle Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipenzolate bromide is a quaternary ammonium antimuscarinic agent effective in the treatment of gastrointestinal disorders characterized by smooth muscle spasms. By acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, it inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This blockade leads to the relaxation of smooth muscle in the gastrointestinal tract, alleviating cramps and hypermotility. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on smooth muscle physiology, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Quantitative data for comparative muscarinic antagonists are provided to contextualize its potential efficacy.

Introduction

Smooth muscle contractility is a fundamental physiological process, critical for the function of various organ systems, including the gastrointestinal, respiratory, and urinary tracts. The involuntary nature of smooth muscle contraction is largely regulated by the autonomic nervous system, with the parasympathetic division playing a predominant role in stimulating motility and secretions. The primary neurotransmitter of the parasympathetic nervous system is acetylcholine (ACh), which exerts its effects through binding to muscarinic and nicotinic receptors.

In the context of gastrointestinal smooth muscle, the binding of ACh to muscarinic receptors on smooth muscle cells initiates a cascade of intracellular events leading to muscle contraction.[1][2] Conditions such as irritable bowel syndrome (IBS) and other spastic disorders of the gut are often characterized by dysregulated smooth muscle contractility.[3] Anticholinergic agents, such as this compound, are a cornerstone in the management of these conditions.[2][4]

This compound is a synthetic quaternary ammonium compound that functions as a muscarinic receptor antagonist. Its primary therapeutic action is the relaxation of smooth muscle, making it a valuable agent for treating conditions associated with gastrointestinal spasms. This guide will delve into the technical aspects of this compound's effects on smooth muscle physiology, providing a resource for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the action of acetylcholine at muscarinic receptors within the parasympathetic nervous system. While there are five subtypes of muscarinic receptors (M1-M5), this compound predominantly targets the M2 and M3 subtypes, which are densely expressed in the smooth muscles of the gastrointestinal tract.

By binding to these receptors, this compound prevents acetylcholine from initiating its signaling cascade, thereby reducing smooth muscle contractions and secretions. This antagonism is the basis of its antispasmodic properties.

Signaling Pathways in Smooth Muscle Contraction and the Role of this compound

The contraction of gastrointestinal smooth muscle is a complex process initiated by the binding of acetylcholine to M2 and M3 muscarinic receptors. This compound, by blocking these receptors, interrupts these signaling cascades, leading to muscle relaxation.

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor is the primary mediator of direct smooth muscle contraction. Its activation by acetylcholine initiates a well-defined signaling pathway:

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Pipenzolate This compound Pipenzolate->M3R Blocks Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Sensitizes

Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.

M2 Muscarinic Receptor Signaling Pathway

While M3 receptors directly induce contraction, M2 receptors play a modulatory role. They are more numerous than M3 receptors in gastrointestinal smooth muscle and act to inhibit relaxation pathways, thereby indirectly promoting a contractile state.

M2_Signaling_Pathway ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds to Pipenzolate This compound Pipenzolate->M2R Blocks Gi_protein Gi Protein M2R->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: M2 Muscarinic Receptor Signaling Pathway Modulating Smooth Muscle Relaxation.

Quantitative Data

Table 1: Binding Affinities (pKi) of Muscarinic Antagonists at Human Recombinant Receptors

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)Reference
Atropine8.9 - 9.29.0 - 9.29.1 - 9.3
Pirenzepine8.0 - 8.56.5 - 6.86.7 - 7.2
Darifenacin7.97.488.66 - 9.4
Tolterodine8.49.18.6
Oxybutynin8.17.88.5

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Affinities (pA2) in Isolated Smooth Muscle Preparations

CompoundTissueAgonistpA2 ValueReference
AtropineGuinea Pig IleumAcetylcholine9.21
AtropineRat Bladder(+)-cis-dioxolane9.1
PirenzepineGuinea Pig IleumBethanechol7.06
4-DAMPHorse JejunumAcetylcholine9.18
MethoctramineHorse JejunumAcetylcholine-

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Experimental Protocols

The following protocols describe standard in vitro methods for assessing the effects of muscarinic antagonists like this compound on smooth muscle contractility.

Isolated Tissue Bath Preparation for Smooth Muscle Contractility Studies

This protocol outlines the general procedure for setting up an isolated tissue bath to measure isometric contractions of smooth muscle, such as guinea pig ileum.

experimental_workflow start Start dissect Tissue Dissection (e.g., Guinea Pig Ileum) start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibration (e.g., 60 min in Krebs solution) mount->equilibrate agonist_crc Generate Agonist Concentration-Response Curve (e.g., Acetylcholine) equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash incubate_antagonist Incubate with This compound (Varying Concentrations) wash->incubate_antagonist repeat_agonist_crc Repeat Agonist Concentration-Response Curve incubate_antagonist->repeat_agonist_crc analyze Data Analysis (e.g., Schild Plot for pA2) repeat_agonist_crc->analyze end End analyze->end

References

The Discovery and Early History of Pipenzolate Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pipenzolate bromide, a quaternary ammonium anticholinergic agent, emerged in the mid-20th century as a targeted therapy for gastrointestinal hypermotility and peptic ulcer disease. This document provides a detailed technical account of its discovery, synthesis, and early pharmacological characterization. We delve into the experimental protocols of its synthesis and initial in vitro and in vivo evaluation, presenting available data in a structured format. Furthermore, this guide illustrates the mechanism of action of this compound through its antagonism of muscarinic acetylcholine receptors, detailing the relevant signaling pathways. This comprehensive overview serves as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the history and foundational science of this antispasmodic agent.

Discovery and Historical Context

This compound was developed during a period of active research into synthetic anticholinergic agents aimed at mitigating the adverse effects of atropine while retaining therapeutic efficacy for gastrointestinal disorders. In the 1950s, peptic ulcer disease was a significant clinical challenge, with treatment options largely limited to antacids and dietary modifications. The development of drugs that could reduce gastric acid secretion and motility was a primary therapeutic goal.

This compound, with the manufacturer's code JB-323, was first described in a 1952 publication by Biel et al. in the Journal of the American Chemical Society.[1] A subsequent patent was granted to Lakeside Laboratories in 1959.[1] The compound was designed as a quaternary ammonium derivative of a piperidyl benzilate, a structural motif intended to confer high anticholinergic activity with reduced central nervous system side effects due to the charged nature of the molecule limiting its ability to cross the blood-brain barrier.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the esterification of N-ethyl-3-piperidinol with benzilic acid, followed by quaternization of the resulting tertiary amine with methyl bromide.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-ethyl-3-piperidyl benzilate

  • A mixture of N-ethyl-3-chloropiperidine and benzilic acid is refluxed in isopropanol.

  • After the reaction is complete, the mixture is filtered, and the filtrate is concentrated in vacuo.

  • The residue is taken up in water and acidified. Unreacted benzilic acid is removed by extraction with diethyl ether.

  • The aqueous layer is then neutralized, and the product, N-ethyl-3-piperidyl benzilate, is extracted with diethyl ether.

  • The ether extract is dried, and the solvent is removed. The free base is then purified by vacuum distillation.

Step 2: Quaternization to this compound (N-ethyl-3-piperidyl benzilate methobromide)

  • The purified N-ethyl-3-piperidyl benzilate is dissolved in a suitable solvent, such as acetone or acetonitrile.

  • Methyl bromide is bubbled through the solution or added as a condensed liquid.

  • The reaction mixture is stirred at room temperature until the precipitation of the quaternary ammonium salt is complete.

  • The solid product, this compound, is collected by filtration, washed with cold solvent, and dried.

  • Recrystallization from a solvent such as methyl ethyl ketone yields purified crystals.[1]

Chemical and Physical Properties
PropertyValueReference
CAS Number 125-51-9[1]
Molecular Formula C22H28BrNO3[2]
Molecular Weight 434.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 179-180 °C
Solubility Soluble in water

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a competitive antagonist of acetylcholine at muscarinic receptors. Its therapeutic effects in the gastrointestinal tract are primarily mediated through the blockade of M2 and M3 muscarinic receptor subtypes, which are expressed on smooth muscle cells and secretory glands.

  • M3 Receptor Blockade: In the gastrointestinal tract, M3 receptors are coupled to Gq proteins. Acetylcholine binding to M3 receptors activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the contraction of smooth muscle and stimulation of glandular secretion. By blocking M3 receptors, this compound inhibits these downstream signaling events, resulting in smooth muscle relaxation and reduced gastric acid secretion.

  • M2 Receptor Blockade: While M3 receptors are the primary mediators of muscarinic-induced smooth muscle contraction, M2 receptors, which are more numerous, are coupled to Gi proteins. Activation of M2 receptors by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Since cAMP has a relaxant effect on smooth muscle, the inhibition of its production by M2 receptor activation contributes to contraction. This compound's antagonism at M2 receptors can therefore modulate the overall contractile state of the gastrointestinal smooth muscle.

Signaling Pathway Diagram

Pipenzolate_Bromide_Mechanism cluster_receptor Muscarinic Receptor cluster_pipenzolate Antagonist cluster_agonist Agonist cluster_gprotein G Protein Signaling cluster_downstream Downstream Effects M3 M3 Receptor Gq Gq M3->Gq M2 M2 Receptor Gi Gi M2->Gi Pipenzolate Pipenzolate Bromide Pipenzolate->M3 Pipenzolate->M2 ACh Acetylcholine ACh->M3 ACh->M2 PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3_DAG IP3 + DAG PIP2->IP3_DAG hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Contraction Smooth Muscle Contraction & Secretion Ca_release->Contraction cAMP ↓ cAMP ATP->cAMP conversion Relaxation Inhibition of Relaxation cAMP->Relaxation

Mechanism of this compound at M2 and M3 Muscarinic Receptors.

Pharmacological Characterization

This compound was characterized through a series of in vitro and in vivo studies to determine its antispasmodic and antisecretory properties.

In Vitro Antispasmodic Activity

The antispasmodic effects of this compound were likely assessed using isolated intestinal preparations, a common methodology at the time.

Experimental Protocol: Isolated Rabbit Jejunum Assay

  • A segment of rabbit jejunum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • The spontaneous rhythmic contractions of the jejunum are recorded isotonically.

  • A cholinergic agonist, such as acetylcholine or carbachol, is added to the bath to induce a sustained contraction.

  • Increasing concentrations of this compound are then added to the bath to determine its ability to relax the agonist-induced contraction.

  • The concentration of this compound required to produce a 50% inhibition of the maximal contraction (IC50) would be calculated.

In Vivo Antisecretory and Antimotility Activity

The effects of this compound on gastric acid secretion and motility were likely evaluated in canine models.

Experimental Protocol: In Vivo Canine Gastric Secretion and Motility

  • Animal Model: Mongrel dogs surgically prepared with gastric fistulas or Heidenhain pouches are used.

  • Gastric Secretion:

    • Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

    • Gastric juice is collected at regular intervals, and the volume and acid concentration are measured.

    • This compound is administered intravenously or orally, and the percentage inhibition of acid secretion is determined.

    • The dose required to produce a 50% reduction in acid output (ED50) would be calculated.

  • Gastric Motility:

    • Gastric motility is measured using strain gauges sutured to the serosal surface of the stomach or by monitoring the passage of a test meal.

    • This compound is administered, and its effect on the frequency and amplitude of gastric contractions or the rate of gastric emptying is recorded.

Summary of Pharmacological Data

While the original publications with specific quantitative data are not readily accessible, the early clinical studies and patent information indicate that this compound was an effective inhibitor of gastric motility and secretion.

ParameterMethodResultReference
Antispasmodic Activity Isolated Rabbit JejunumEffective relaxation of cholinergic-induced contractions. (Specific IC50 not available)General methodology
Antisecretory Activity In Vivo Canine ModelReduction in histamine- or pentagastrin-stimulated gastric acid secretion. (Specific ED50 not available)General methodology
Antimotility Activity In Vivo Canine ModelInhibition of gastric hypermotility. (Specific quantitative data not available)General methodology
Clinical Efficacy Human Peptic Ulcer TrialsEffective in the management of peptic ulcer symptoms.

Experimental and Logical Workflow

The development and characterization of this compound followed a logical progression from chemical synthesis to pharmacological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_pharma Pharmacological Evaluation Start N-ethyl-3-chloropiperidine + Benzilic Acid Esterification Esterification Start->Esterification Intermediate N-ethyl-3-piperidyl benzilate Esterification->Intermediate Quaternization Quaternization with Methyl Bromide Intermediate->Quaternization Product This compound Quaternization->Product InVitro In Vitro Assays (e.g., Isolated Rabbit Jejunum) Product->InVitro InVivo In Vivo Models (e.g., Canine Gastric Secretion/Motility) Product->InVivo InVitro->InVivo Confirms Activity Clinical Clinical Trials (Peptic Ulcer Patients) InVivo->Clinical Preclinical Efficacy & Safety

Logical workflow from synthesis to clinical evaluation of this compound.

Conclusion

This compound represents a significant development in the mid-20th-century quest for more selective anticholinergic agents for the treatment of gastrointestinal disorders. Its discovery and characterization followed a classical drug development pathway, from targeted chemical synthesis to rigorous pharmacological evaluation. By acting as a competitive antagonist at muscarinic M2 and M3 receptors, this compound effectively reduces gastrointestinal smooth muscle contractility and gastric acid secretion. This technical guide provides a foundational understanding of the history, synthesis, and mechanism of action of this compound, offering valuable context for researchers and professionals in the field of gastroenterology and drug discovery.

References

Pipenzolate Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pipenzolate Bromide, an antimuscarinic agent with applications in biomedical research and pharmaceutical development. This document covers its fundamental chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its key identifiers and physicochemical properties are summarized below.

PropertyValueCitations
CAS Number 125-51-9
Molecular Formula C₂₂H₂₈BrNO₃
Molecular Weight 434.37 g/mol
IUPAC Name (1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Synonyms Piptal, Pipenzolate Methylbromide
Melting Point 179-180 °C
Solubility Soluble in water

Mechanism of Action

This compound is a selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a predominant effect on the M2 and M3 subtypes.[2] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] By competitively blocking these receptors, this compound inhibits the actions of acetylcholine, leading to a reduction in smooth muscle contractions and glandular secretions.[4][5] This makes it an effective agent for studying and treating conditions involving gastrointestinal hypermotility and spasms.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound exerts its effects by inhibiting the signaling cascade initiated by acetylcholine binding to muscarinic receptors. The M3 receptor, a primary target in smooth muscle, couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. This compound blocks the initial binding of acetylcholine, thereby preventing this downstream signaling cascade.

Pipenzolate_Bromide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR M3 Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates PB This compound (Antagonist) PB->mAChR Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Caption: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a study on the determination of this compound in pharmaceutical preparations.

Objective: To quantify the concentration of this compound in a solution.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 column (e.g., 150 mm x 4.6 mm)

  • UV detector

  • This compound standard

  • Methanol (HPLC grade)

  • Distilled water (HPLC grade)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of methanol and distilled water.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1000 µg/mL) by dissolving 0.1 g of the standard in 100 mL of the mobile phase.

    • Prepare a series of working standard solutions with concentrations ranging from 2.5 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (L1)

    • Mobile Phase: Methanol:Water (50:50)

    • Flow Rate: 1 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 202 nm

  • Analysis:

    • Inject 20 µL of each standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

    • Inject the unknown sample and determine its concentration from the calibration curve.

Quantitative Data from a Representative Study:

ParameterValue (for this compound)
Linearity Range2.5 - 45 µg/mL
Correlation Coefficient (r²)0.9995
Theoretical Plates (N)4225
Height Equivalent (H)0.035
In Vitro Analysis of Antimuscarinic Activity on Isolated Smooth Muscle

This is a generalized protocol to assess the antagonistic effect of this compound on smooth muscle contraction.

Objective: To determine the potency of this compound in inhibiting acetylcholine-induced smooth muscle contraction.

Materials:

  • Isolated tissue bath system with force transducer

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Krebs-Henseleit solution

  • Acetylcholine (agonist)

  • This compound (antagonist)

  • Carbogen gas (95% O₂, 5% CO₂)

Methodology:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Isolate a segment of the ileum and place it in Krebs-Henseleit solution, continuously bubbled with carbogen gas.

    • Mount the tissue segment in the isolated tissue bath under a resting tension (e.g., 1 g).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the tissue bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly to return to baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the tissue bath and incubate for a predetermined time (e.g., 30 minutes).

  • Second Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis:

    • Compare the concentration-response curves of acetylcholine in the absence and presence of this compound.

    • Calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) for both curves.

    • A rightward shift in the acetylcholine concentration-response curve in the presence of this compound indicates competitive antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Smooth Muscle Tissue B Mount in Tissue Bath A->B C Equilibrate Tissue B->C D Generate ACh Concentration-Response Curve (Control) C->D E Wash Tissue D->E F Incubate with This compound E->F G Generate ACh Concentration-Response Curve (Treated) F->G H Compare Control and Treated Curves G->H I Calculate EC₅₀ Shift H->I J Determine Antagonistic Potency (pA₂) I->J

Caption: Workflow for in vitro analysis of this compound's antimuscarinic activity.

References

Pipenzolate Bromide: A Technical Guide to its Solubility and Stability in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Pipenzolate Bromide, a quaternary ammonium antimuscarinic agent. The information compiled herein is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and stability-indicating studies. This document summarizes the available data on the solubility of this compound in various common solvents and discusses its stability under different environmental conditions. Detailed experimental protocols for determining these parameters are also provided, alongside visual representations of these workflows.

Introduction

This compound, with the chemical name 1-ethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methylpiperidinium bromide, is an anticholinergic drug that has been used as an antispasmodic. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide aims to consolidate the available technical information on these critical physicochemical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₂₂H₂₈BrNO₃--INVALID-LINK--
Molecular Weight 434.37 g/mol --INVALID-LINK--
CAS Number 125-51-9--INVALID-LINK--
Appearance White crystalline powderInferred from related compounds
Melting Point Approximately 179-180 °C--INVALID-LINK--
pKa (Strongest Acidic) 11.05 (Predicted)--INVALID-LINK--
logP 0.08 (Predicted)--INVALID-LINK--

Solubility Profile

Quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. The following table summarizes the available qualitative and predicted solubility information. It is important to note that the predicted water solubility from computational models appears to be very low and may not reflect the true solubility of the bromide salt, which is expected to have some degree of water solubility. For a structurally similar compound, Mepenzolate Bromide, it is reported to be slightly soluble in water and ethanol, and freely soluble in methanol.[1]

SolventQualitative SolubilityQuantitative Solubility (mg/mL)Temperature (°C)Source
Water Soluble> 0.1Not Specified[2][3]
Predicted very low solubility0.000326 (Predicted)Not Specified[4]
Methanol Freely Soluble (inferred)Not AvailableNot Specified[1]
Ethanol (95%) Slightly Soluble (inferred)Not AvailableNot Specified
Chloroform Not AvailableNot AvailableNot Specified
Water:Methanol (1:1) Soluble> 0.1Not Specified

Stability Profile

The stability of this compound is a critical factor in determining its shelf-life and appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and pathways.

Hydrolytic Stability
Oxidative Stability

Studies have shown that this compound can be oxidized. A kinetic spectrophotometric method for its determination involves oxidation with potassium permanganate in an alkaline medium, indicating its susceptibility to strong oxidizing agents.

Photostability

Specific photostability studies on this compound are not widely reported. According to ICH guideline Q1B, photostability testing should be an integral part of stress testing to evaluate the effect of light exposure on the drug substance.

Thermal Stability

The melting point of this compound is around 179-180 °C, suggesting good thermal stability in the solid state under normal storage conditions. However, stability in solution at elevated temperatures needs to be experimentally determined.

The following table summarizes the expected stability of this compound under forced degradation conditions as per ICH guidelines.

Stress ConditionExpected OutcomePotential Degradation Products
Acidic Hydrolysis Degradation expectedBenzilic acid and 1-ethyl-1-methyl-3-piperidinol
Alkaline Hydrolysis Degradation expected (likely faster than acidic)Benzilic acid and 1-ethyl-1-methyl-3-piperidinol
**Oxidation (e.g., H₂O₂) **Degradation likelyOxidized derivatives
Thermal Degradation Stable in solid form at moderate temperaturesTo be determined experimentally
Photodegradation To be determined experimentallyTo be determined experimentally

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies for this compound.

Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) followed by filtration through a chemically inert filter (e.g., 0.45 µm PTFE or PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or g/100 mL based on the measured concentration and the dilution factor.

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is the most common technique for this purpose.

  • Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution), and detector wavelength (e.g., based on the UV spectrum of this compound). The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a specified duration. Also, heat a solution of the drug.

    • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Identify and quantify the degradation products relative to the intact drug.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge and filter the suspension B->C D Dilute supernatant C->D E Quantify using validated HPLC method D->E G cluster_stress Stress Conditions (ICH Q1A/Q1B) Start This compound (Drug Substance/Product) Acid Acid Hydrolysis Start->Acid Base Alkaline Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo Analysis Analyze stressed samples using a validated stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify degradation pathways and degradation products Analysis->End

References

Methodological & Application

Application Notes and Protocols for Pipenzolate Bromide in Animal Models of Peptic Ulcer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipenzolate Bromide is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (ACh) receptors.[1] Its primary therapeutic application in the context of peptic ulcers lies in its ability to reduce gastric acid secretion and gastrointestinal motility.[1][2] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound can effectively mitigate the aggressive factors contributing to the formation and exacerbation of peptic ulcers. These application notes provide an overview of the mechanism of action and detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of peptic ulcer disease.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors, particularly the M3 subtype located on parietal cells in the gastric mucosa. The binding of acetylcholine to these receptors is a critical step in the stimulation of gastric acid secretion.

The signaling pathway for acetylcholine-mediated gastric acid secretion involves the following key steps:

  • Vagal Nerve Stimulation: The vagus nerve releases acetylcholine (ACh) in the stomach.

  • ACh Binding: ACh binds to M3 muscarinic receptors on the surface of parietal cells.

  • G-Protein Activation: This binding activates a Gq protein coupled to the M3 receptor.

  • Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • Protein Kinase C Activation: Increased intracellular Ca2+ and DAG activate protein kinase C (PKC).

  • H+/K+-ATPase (Proton Pump) Activation: The activation of these downstream signaling cascades ultimately leads to the stimulation of the H+/K+-ATPase proton pump.

  • Acid Secretion: The proton pump actively transports hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), resulting in the secretion of hydrochloric acid (HCl).

This compound, by blocking the initial binding of ACh to the M3 receptor, interrupts this entire cascade, leading to a reduction in gastric acid secretion.

This compound's inhibition of the M3 receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for commonly used animal models to assess the anti-ulcer activity of this compound. It is important to note that while these are established methods, specific parameters such as animal strain, age, and housing conditions should be consistent throughout the study. Dose-response studies are recommended to determine the optimal therapeutic dose of this compound.

Pylorus Ligation-Induced Ulcer Model in Rats

This model is used to evaluate the effect of a substance on gastric acid secretion and the formation of ulcers due to the accumulation of gastric acid and pepsin.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ether or ketamine/xylazine)

  • Surgical instruments (scissors, forceps, suture)

  • pH meter

  • Centrifuge

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into at least three groups:

    • Control Group: Receives the vehicle.

    • This compound Group(s): Receive different doses of this compound.

    • Reference Drug Group (Optional): Receives a standard anti-ulcer drug (e.g., Omeprazole).

  • Drug Administration: Administer this compound or the vehicle orally or intraperitoneally 30-60 minutes before the surgical procedure.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat.

    • Make a small midline incision in the abdomen below the xiphoid process.

    • Isolate the pyloric end of the stomach and ligate it with a silk suture, being careful not to obstruct the blood supply.

    • Close the abdominal incision with sutures.

  • Post-Surgical Period: Return the animals to their cages and deprive them of food and water for the duration of the experiment (typically 4-19 hours).

  • Sample Collection:

    • At the end of the experimental period, euthanize the rats.

    • Open the abdomen and place a clamp at the cardiac end of the stomach.

    • Collect the gastric contents into a centrifuge tube.

  • Analysis of Gastric Contents:

    • Centrifuge the gastric contents at 1000 rpm for 10 minutes.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.

    • Estimate the free and total acidity by titrating with 0.01 N NaOH.

  • Ulcer Index Determination:

    • Open the stomach along the greater curvature and wash it with saline.

    • Examine the gastric mucosa for ulcers under a magnifying glass.

    • Score the ulcers based on their number and severity. The ulcer index can be calculated as the sum of the scores.

Data Presentation:

GroupDose (mg/kg)Gastric Volume (ml)pHTotal Acidity (mEq/L)Ulcer Index
Control-
This compoundDose 1
This compoundDose 2
Reference Drug

Note: The above table is a template. Specific data for this compound is not currently available in the public domain and would need to be generated experimentally.

G Pylorus Ligation Experimental Workflow Fasting 24-48h Fasting Grouping Animal Grouping Fasting->Grouping DrugAdmin Drug/Vehicle Administration Grouping->DrugAdmin Surgery Pylorus Ligation Surgery DrugAdmin->Surgery Recovery Post-Surgical Period (4-19h) Surgery->Recovery Euthanasia Euthanasia & Sample Collection Recovery->Euthanasia Analysis Analysis of Gastric Contents & Ulcer Index Euthanasia->Analysis

Workflow for the pylorus ligation-induced ulcer model.
Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the cytoprotective effects of a substance against necrotizing agents.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle

  • Absolute Ethanol

  • Saline

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping: Divide the animals into appropriate control and experimental groups.

  • Drug Administration: Administer this compound or vehicle orally 60 minutes before the induction of ulcers.

  • Ulcer Induction: Administer 1 ml of absolute ethanol orally to each rat.

  • Observation Period: Keep the animals for 1 hour after ethanol administration.

  • Ulcer Assessment:

    • Euthanize the rats.

    • Remove the stomachs and inflate them with saline.

    • Open the stomachs along the greater curvature and examine for the presence of ulcers.

    • Calculate the ulcer index based on the area of the lesions.

Data Presentation:

GroupDose (mg/kg)Ulcer IndexPercentage of Inhibition (%)
Control-
This compoundDose 1
This compoundDose 2
Reference Drug
Indomethacin-Induced Gastric Ulcer Model in Rats

This model is used to investigate the protective effect of a substance against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle

  • Indomethacin

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with access to water.

  • Grouping: Divide the animals into control and experimental groups.

  • Drug Administration: Administer this compound or vehicle orally 30 minutes before indomethacin administration.

  • Ulcer Induction: Administer indomethacin (typically 20-30 mg/kg) orally.

  • Observation Period: The animals are observed for 4-6 hours.

  • Ulcer Assessment:

    • Euthanize the rats.

    • Remove and open the stomachs.

    • Score the ulcers and calculate the ulcer index.

Data Presentation:

GroupDose (mg/kg)Ulcer IndexPercentage of Protection (%)
Control-
This compoundDose 1
This compoundDose 2
Reference Drug

Note: This table is a template. Experimental data for this compound in this specific model is required for completion.

Conclusion

This compound, through its anticholinergic activity, presents a viable mechanism for the treatment of peptic ulcers. The protocols outlined above provide a framework for the preclinical evaluation of its efficacy in well-established animal models. It is crucial for researchers to conduct dose-response studies to establish the optimal therapeutic window for this compound and to gather specific quantitative data to populate the suggested tables for robust analysis and comparison. The provided diagrams illustrate the key signaling pathway and experimental workflows to guide the research process.

References

Application Notes and Protocols: Pipenzolate Bromide Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipenzolate Bromide is a pharmaceutical agent that functions as an antimuscarinic.[1] It exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the action of the endogenous neurotransmitter, acetylcholine.[1][2] This antagonism leads to a reduction in smooth muscle contractions and secretions, particularly in the gastrointestinal tract.[3][4] Pharmacological studies indicate that this compound predominantly affects the M2 and M3 muscarinic receptor subtypes. Understanding the binding affinity of this compound to specific mAChR subtypes is crucial for elucidating its therapeutic mechanism and potential side-effect profile.

This document provides a detailed protocol for determining the binding affinity of this compound for muscarinic receptors using a competitive radioligand binding assay.

Principle of the Assay

The competitive radioligand binding assay is the gold standard for measuring the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a specific receptor. The assay measures the ability of the competitor to displace a radiolabeled ligand (e.g., [³H]N-methylscopolamine) that is known to bind to the target receptor with high affinity.

The experiment involves incubating a constant concentration of the radioligand and the receptor source with increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor. The amount of bound radioactivity is measured, and the data are used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The IC₅₀ value is then used to determine the inhibitory constant (Kᵢ) of the competitor, which reflects its binding affinity for the receptor.

Data Presentation: Binding Affinity Profile

The following table summarizes the binding affinity (Kᵢ) of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5). The Kᵢ values are to be determined experimentally using the protocol described below.

Receptor SubtypeRadioligandKᵢ (nM)Assay Conditions
M1 [³H]-N-methylscopolamineTBDSee Protocol Below
M2 [³H]-N-methylscopolamineTBDSee Protocol Below
M3 [³H]-N-methylscopolamineTBDSee Protocol Below
M4 [³H]-N-methylscopolamineTBDSee Protocol Below
M5 [³H]-N-methylscopolamineTBDSee Protocol Below
Kᵢ: Inhibitory constant; TBD: To be determined.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the Kᵢ of this compound for a specific muscarinic receptor subtype (e.g., M3) expressed in a stable cell line.

Materials and Reagents
  • Cell Lines: CHO-K1 or HEK293 cells stably expressing an individual human muscarinic receptor subtype (e.g., hM3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Reference Compound: Atropine (for determination of non-specific binding).

  • Buffers:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

  • Membrane Preparation Reagents:

    • Homogenization Buffer: 20 mM Tris-HCl, 1 mM EDTA, pH 7.5.

  • Equipment and Consumables:

    • Cell culture apparatus (incubator, biosafety cabinet, etc.).

    • Refrigerated centrifuge.

    • Glass Dounce homogenizer.

    • 96-well microplates.

    • Glass fiber filter plates (e.g., GF/C).

    • Vacuum filtration manifold (Cell Harvester).

    • Liquid scintillation counter.

    • Scintillation cocktail (e.g., MicroScint-O).

    • Protein assay kit (e.g., Bradford or BCA).

Membrane Preparation
  • Culture cells expressing the target muscarinic receptor subtype to a high density.

  • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a glass Dounce tissue grinder.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Binding Assay Procedure
  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the Assay Plate: In a 96-well microplate, add the following components in triplicate for each condition:

    • Total Binding: 25 µL Assay Buffer + 25 µL [³H]-NMS (at a fixed concentration, typically near its Kᴅ value, e.g., 0.5 nM) + 50 µL membrane preparation.

    • Competitor Wells: 25 µL this compound dilution + 25 µL [³H]-NMS + 50 µL membrane preparation.

    • Non-specific Binding (NSB): 25 µL Atropine (at a high concentration, e.g., 1 µM) + 25 µL [³H]-NMS + 50 µL membrane preparation.

    • The final assay volume is 100 µL. The amount of membrane protein per well should be optimized, typically 20-50 µg.

  • Incubation: Incubate the plate at room temperature (e.g., 22°C) for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with 200 µL/well of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Drying and Scintillation Counting:

    • Air-dry the filter plate completely.

    • Add 25-50 µL of scintillation cocktail to each well.

    • Count the radioactivity (in disintegrations per minute, DPM) in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of this compound, calculate the specific binding:

    • Specific Binding = (DPM in Competitor Well) - (Average DPM of NSB)

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding from the "Total Binding" wells) against the logarithm of the this compound concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (one-site competition) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kᴅ is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - Radioligand ([³H]-NMS) - this compound dilutions - Atropine (for NSB) A1 Dispense reagents into 96-well plate (in triplicate): Total, NSB, Competitor P1->A1 P2 Prepare Receptor Source: Membrane preparation from cells expressing mAChR P2->A1 A2 Incubate plate to reach equilibrium (e.g., 90 min at RT) A1->A2 A3 Terminate & Separate: Rapid vacuum filtration through GF/C filter plate A2->A3 A4 Wash filters with ice-cold buffer A3->A4 D1 Dry filter plate and add scintillation cocktail A4->D1 D2 Count radioactivity (DPM) using a scintillation counter D1->D2 D3 Calculate Specific Binding D2->D3 D4 Plot competition curve and fit data to determine IC₅₀ D3->D4 D5 Calculate Kᵢ using Cheng-Prusoff equation D4->D5

Caption: Workflow for the competitive radioligand binding assay.

M3 Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Ca->Response ACh Acetylcholine (Agonist) ACh->M3R Activates Pipenzolate This compound (Antagonist) Pipenzolate->M3R Blocks

Caption: Antagonism of the M3 receptor signaling pathway.

References

Application Note & Protocol: Quantification of Pipenzolate Bromide in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Pipenzolate Bromide in biological matrices, specifically human plasma. The described method is suitable for pharmacokinetic studies, toxicological screening, and other applications in drug development requiring accurate measurement of this compound concentrations. The protocol covers sample preparation, chromatographic conditions, method validation, and data analysis.

Introduction

This compound is a quaternary ammonium compound with anticholinergic properties, acting as a muscarinic antagonist.[1] It is utilized in the management of gastrointestinal disorders characterized by smooth muscle spasm. Accurate quantification of this compound in biological samples is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note details a robust and reliable reversed-phase HPLC method with UV detection for this purpose.

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC₂₂H₂₈BrNO₃[2][3]
Molecular Weight434.4 g/mol [2][4]
IUPAC Name(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate bromide
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Internal Standard (IS), e.g., Homatropine Methylbromide

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Centrifuge

  • SPE manifold

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 220 nm
Internal Standard Homatropine Methylbromide
Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard (IS) Working Solution (1 µg/mL): Prepare a 1 µg/mL solution of Homatropine Methylbromide in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL) by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the IS working solution (1 µg/mL). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Recovery Consistent and reproducible extraction recovery.
Stability (Freeze-thaw, short-term, long-term) Analyte concentration should remain within ±15% of the initial concentration.

Data Presentation

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound10 - 2000≥ 0.995

Table 2: Accuracy and Precision (Intra-day)

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (RSD %)
Low3029.5 ± 1.898.36.1
Medium300305.1 ± 12.5101.74.1
High15001488.0 ± 75.999.25.1

Table 3: Accuracy and Precision (Inter-day)

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=18 over 3 days)Accuracy (%)Precision (RSD %)
Low3030.2 ± 2.1100.76.9
Medium300308.4 ± 15.1102.84.9
High15001510.5 ± 90.6100.76.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Plasma Sample (0.5 mL) add_is Add Internal Standard sample->add_is vortex1 Vortex add_is->vortex1 spe_load Load onto Conditioned SPE Cartridge vortex1->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection at 220 nm separation->detection integrate Peak Integration detection->integrate calibration Generate Calibration Curve integrate->calibration quantify Quantify Unknown Samples calibration->quantify

Caption: Experimental workflow for the quantification of this compound.

validation_parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance method_validation Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lloq LLOQ method_validation->lloq selectivity Selectivity method_validation->selectivity recovery Recovery method_validation->recovery stability Stability method_validation->stability

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in human plasma. The solid-phase extraction procedure ensures adequate sample clean-up, and the chromatographic conditions allow for good separation and detection. Proper method validation is crucial before its application in regulated studies. This protocol serves as a comprehensive guide for researchers and scientists involved in the development and analysis of this compound.

References

Spectrophotometric Determination of Pipenzolate Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipenzolate Bromide is a quaternary ammonium antimuscarinic agent with peripheral actions similar to atropine. It is utilized as an adjunct in the treatment of gastrointestinal disorders characterized by smooth muscle spasm. Accurate and precise quantification of this compound in pharmaceutical formulations is critical for ensuring its quality, safety, and efficacy. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration, offering both a kinetic and a direct UV method.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Specifically, it shows a high affinity for M2 and M3 receptor subtypes, which are predominantly located on smooth muscle cells, cardiac tissue, and glandular cells[1]. By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors, this compound inhibits parasympathetic nerve stimulation, leading to a reduction in gastrointestinal motility and spasm.

The signaling pathways initiated by M2 and M3 receptor activation, and consequently inhibited by this compound, are distinct. M3 receptors are coupled to Gq/11 proteins. Upon activation, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which mediates smooth muscle contraction.

M2 receptors, on the other hand, are coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. In cardiac tissue, this leads to a decrease in heart rate.

G_protein_signaling cluster_M3 M3 Receptor Pathway (Gq) cluster_M2 M2 Receptor Pathway (Gi) ACh_M3 Acetylcholine M3 M3 Receptor ACh_M3->M3 Gq Gq/11 Protein M3->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release induces Contraction Smooth Muscle Contraction Ca_release->Contraction Pipenzolate_M3 Pipenzolate Bromide Pipenzolate_M3->M3 antagonizes ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi/o Protein M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces Response_M2 Cellular Response (e.g., ↓ Heart Rate) cAMP->Response_M2 Pipenzolate_M2 Pipenzolate Bromide Pipenzolate_M2->M2 antagonizes

Figure 1. Signaling pathway of M2 and M3 muscarinic receptors and antagonism by this compound.

Spectrophotometric Methods for Quantification

Two primary spectrophotometric methods can be employed for the determination of this compound: a kinetic-based method and a direct UV analysis.

Method 1: Kinetic Spectrophotometric Determination

This method is based on the oxidation of this compound by alkaline potassium permanganate (KMnO4)[2]. The reaction produces bluish-green manganite ions, and the rate of color formation, measured at 610 nm, is proportional to the concentration of the drug[2][3][4]. This kinetic approach offers high sensitivity and specificity.

1. Reagents and Solutions:

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve in 100 mL of distilled water.

  • Potassium Permanganate (KMnO4) Solution (5.0 x 10⁻³ M): Dissolve 0.079 g of KMnO4 in 100 mL of distilled water.

  • Sodium Hydroxide (NaOH) Solution (1.0 M): Dissolve 4.0 g of NaOH in 100 mL of distilled water.

2. Instrumentation:

  • UV-Visible Spectrophotometer with a 1.0 cm quartz cuvette.

3. Standard Curve Preparation:

  • Prepare a series of standard solutions of this compound with concentrations ranging from 2 to 28 µg/mL by diluting the stock solution with distilled water.

  • For each standard, pipette a known volume into a 10 mL volumetric flask.

  • Add 1.0 mL of 1.0 M NaOH, followed by 1.0 mL of 5.0 x 10⁻³ M KMnO4 solution.

  • Quickly mix the solution and start the time measurement.

  • Record the absorbance at 610 nm at a fixed time of 20 minutes against a reagent blank prepared in the same manner without the drug.

  • Alternatively, for the initial rate method, monitor the change in absorbance over time and determine the initial rate of the reaction (ΔA/Δt).

  • Plot a calibration curve of absorbance (for the fixed-time method) or log(rate) (for the initial rate method) versus the concentration of this compound.

4. Sample Preparation:

  • For pharmaceutical formulations (e.g., oral drops), accurately measure a volume equivalent to a known amount of this compound.

  • Dilute the sample with distilled water to bring the concentration within the linear range of the standard curve.

  • Filter the solution if necessary.

  • Analyze the sample solution using the same procedure as for the standards.

5. Data Analysis:

  • Determine the concentration of this compound in the sample from the calibration curve.

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock & Standard Solutions of this compound D Mix Standard/Sample with NaOH and KMnO₄ A->D B Prepare KMnO₄ and NaOH Solutions B->D C Prepare Sample Solution C->D E Measure Absorbance at 610 nm (Fixed-Time or Initial Rate) D->E F Construct Calibration Curve E->F G Determine Sample Concentration F->G

Figure 2. Experimental workflow for the kinetic spectrophotometric determination of this compound.

The kinetic spectrophotometric method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative analysis of this compound.

Parameter Fixed-Time Method Initial-Rate Method
Linearity Range (µg/mL) 2 - 282 - 24
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% Recovery) 98.3 - 101.7%98.5 - 101.5%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) Not explicitly foundNot explicitly found
Limit of Quantitation (LOQ) Not explicitly foundNot explicitly found
Method 2: Direct UV Spectrophotometric Determination

A simpler and more rapid method for the quantification of this compound involves direct measurement of its UV absorbance. Studies have shown that this compound exhibits a maximum absorbance (λmax) at approximately 202 nm.

1. Reagents and Solutions:

  • Solvent: A mixture of distilled water and methanol (50:50 v/v) can be used as the solvent.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve in 100 mL of the solvent.

2. Instrumentation:

  • UV-Visible Spectrophotometer with 1.0 cm quartz cuvettes.

3. Determination of λmax:

  • Scan a standard solution of this compound (e.g., 10 µg/mL) in the UV range (200-400 nm) to confirm the wavelength of maximum absorbance.

4. Standard Curve Preparation:

  • Prepare a series of standard solutions with concentrations ranging from approximately 2.5 to 45 µg/mL by diluting the stock solution with the solvent.

  • Measure the absorbance of each standard solution at the determined λmax (around 202 nm) against the solvent as a blank.

  • Plot a calibration curve of absorbance versus concentration.

5. Sample Preparation:

  • Prepare the sample solution as described in the kinetic method, using the same solvent for dilution to fall within the linear range of the calibration curve.

6. Data Analysis:

  • Determine the concentration of this compound in the sample from the calibration curve.

uv_workflow cluster_prep_uv Preparation cluster_measurement_uv Measurement cluster_analysis_uv Data Analysis A_uv Prepare Stock & Standard Solutions of this compound D_uv Measure Absorbance of Standards and Sample A_uv->D_uv B_uv Prepare Sample Solution B_uv->D_uv C_uv Determine λmax (approx. 202 nm) C_uv->D_uv E_uv Construct Calibration Curve D_uv->E_uv F_uv Determine Sample Concentration E_uv->F_uv

Figure 3. Experimental workflow for the direct UV spectrophotometric determination of this compound.

While a complete validation report for the direct UV method was not found in the reviewed literature, the following parameters have been reported.

Parameter Value
λmax 202 nm
Linearity Range (µg/mL) 2.5 - 45
Correlation Coefficient (r²) 0.9997

Conclusion

Both the kinetic and direct UV spectrophotometric methods provide reliable and accurate means for the determination of this compound in pharmaceutical preparations. The kinetic method, although more complex, offers high sensitivity and specificity. The direct UV method is simpler and faster, making it suitable for routine quality control analysis. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is recommended that any method implemented in a laboratory setting undergoes a thorough in-house validation to ensure its suitability for the intended purpose.

References

Application Notes and Protocols: In Vivo Dose-Response Studies of Pipenzolate Bromide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipenzolate Bromide is a synthetic antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] Its primary therapeutic application is as an antispasmodic for the treatment of various gastrointestinal disorders, including peptic ulcers and irritable bowel syndrome.[1][2][3] By blocking the action of acetylcholine on smooth muscle, this compound leads to a reduction in gastrointestinal tone and motility.[2] These application notes provide a framework for conducting in vivo dose-response studies in rats to evaluate the efficacy of this compound in modulating gastrointestinal transit. The provided protocols are based on established methodologies for assessing intestinal motility.

Mechanism of Action

This compound exerts its pharmacological effects by competitively antagonizing muscarinic acetylcholine receptors, with a notable affinity for M2 and M3 subtypes. In the gastrointestinal tract, M3 receptors are predominantly located on smooth muscle cells and their activation by acetylcholine initiates a signaling cascade that leads to muscle contraction. By blocking these receptors, this compound inhibits acetylcholine-induced smooth muscle contraction, resulting in decreased gastrointestinal motility and spasmolytic effects.

Signaling Pathway of Muscarinic M3 Receptor-Mediated Smooth Muscle Contraction

The binding of acetylcholine to M3 muscarinic receptors on gastrointestinal smooth muscle cells triggers a well-defined signaling pathway leading to contraction. The following diagram illustrates this process, which is the target of this compound's inhibitory action.

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition by this compound ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Leads to Pipenzolate Pipenzolate Bromide Pipenzolate->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Experimental Protocols for In Vivo Dose-Response Studies

The following protocols describe a general framework for evaluating the dose-dependent effects of this compound on gastrointestinal motility in rats using the charcoal meal test. This method is a widely accepted and reproducible technique for assessing intestinal transit.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Collection & Analysis Animal_Acclimation Animal Acclimation (≥ 7 days) Fasting Fasting (12-18 hours, water ad libitum) Animal_Acclimation->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Drug_Admin This compound Administration (i.p. or p.o.) Grouping->Drug_Admin Waiting Waiting Period (e.g., 30 minutes) Drug_Admin->Waiting Charcoal_Admin Charcoal Meal Administration (p.o.) Waiting->Charcoal_Admin Transit_Time Intestinal Transit Time (e.g., 20-30 minutes) Charcoal_Admin->Transit_Time Euthanasia Euthanasia & Dissection Transit_Time->Euthanasia Measurement Measurement of Intestinal Length & Charcoal Travel Euthanasia->Measurement Calculation Calculation of % Intestinal Transit Measurement->Calculation Stats Statistical Analysis Calculation->Stats

Caption: General Experimental Workflow for a Charcoal Meal Test in Rats.

Materials
  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum arabic or 1% methylcellulose)

  • Anesthetic agent (e.g., isoflurane, sodium pentobarbital)

  • Surgical instruments for dissection

  • Ruler or calibrated measuring board

Protocol: Charcoal Meal Test for Gastrointestinal Transit
  • Animal Preparation:

    • Acclimate rats to the housing conditions for at least one week prior to the experiment.

    • Fast the rats for 12-18 hours before the experiment, with free access to water.

    • Randomly divide the animals into treatment groups (e.g., vehicle control, positive control, and at least three dose levels of this compound). A typical group size is 6-8 animals.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or the vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be consistent across all groups (e.g., 5 ml/kg).

  • Charcoal Meal Administration:

    • Following a predetermined time after drug administration (e.g., 30 minutes), administer the charcoal meal suspension orally to each rat (e.g., 1-2 ml per rat).

  • Intestinal Transit Time:

    • After a set period (e.g., 20-30 minutes) following the charcoal meal administration, euthanize the rats using an approved method.

  • Data Collection:

    • Perform a laparotomy and carefully expose the gastrointestinal tract.

    • Ligate the pyloric and cecal ends of the small intestine.

    • Carefully dissect the entire small intestine, from the pylorus to the ileocecal junction.

    • Lay the intestine flat on a measuring board without stretching and measure its total length.

    • Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal using the following formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Perform statistical analysis to compare the mean intestinal transit between the treatment groups and the vehicle control group (e.g., using ANOVA followed by a post-hoc test like Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

Data Presentation

Treatment GroupDose (mg/kg)Route of AdministrationNMean Intestinal Transit (%) ± SEM% Inhibition of Transit vs. Vehicle
Vehicle Control-i.p.875.2 ± 3.5-
This compound1i.p.860.1 ± 4.220.1%
This compound3i.p.845.8 ± 3.9**39.1%
This compound10i.p.830.5 ± 3.1 59.4%
Positive Control (e.g., Atropine)1i.p.835.4 ± 2.852.9%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Conclusion

These application notes provide a comprehensive guide for designing and conducting in vivo dose-response studies of this compound in rats. By following the outlined protocols, researchers can effectively evaluate the inhibitory effects of this antimuscarinic agent on gastrointestinal motility. The provided diagrams and data table template offer a clear framework for visualizing the mechanism of action and presenting experimental findings. Such studies are crucial for the preclinical assessment and development of drugs targeting gastrointestinal disorders.

References

Pipenzolate Bromide: A Tool for Investigating Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pipenzolate Bromide is a synthetic antimuscarinic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors. Its primary clinical application is in the treatment of gastrointestinal disorders characterized by smooth muscle spasms.[1] Beyond its therapeutic use, this compound serves as a valuable pharmacological tool for researchers investigating the intricacies of cholinergic neurotransmission. By selectively blocking muscarinic receptors, particularly the M2 and M3 subtypes, it allows for the elucidation of cholinergic signaling pathways and the characterization of muscarinic receptor function in various physiological and pathological processes.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in research settings.

Mechanism of Action

This compound exerts its effects by competing with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and this compound exhibits a degree of selectivity, predominantly affecting M2 and M3 receptors.[1] These receptors are G-protein coupled receptors that mediate a wide range of physiological functions.

  • M2 Receptors: Primarily located in the heart and on presynaptic terminals of cholinergic nerves. Activation of M2 receptors leads to a decrease in heart rate and inhibition of further acetylcholine release.

  • M3 Receptors: Abundantly expressed on smooth muscle cells (e.g., in the gastrointestinal tract, bladder, and airways) and glandular tissue.[1] Activation of M3 receptors typically mediates smooth muscle contraction and glandular secretion.

By blocking these receptors, this compound inhibits the actions of acetylcholine, leading to smooth muscle relaxation and reduced secretions.[1] This antagonistic action makes it a useful tool to study the role of M2 and M3 receptors in specific tissues and neuronal circuits.

Data Presentation

ParameterAgonistAntagonistTissue PreparationValue
pA2AcetylcholineAtropine (Reference)Guinea Pig Ileum8.9
pA2CarbacholPirenzepine (M1 selective)Guinea Pig Olfactory Cortex7.9

Note: The above table provides reference pA2 values for well-characterized muscarinic antagonists in relevant tissues to serve as a benchmark for experiments with this compound. Researchers will need to determine the pA2 value for this compound empirically using the protocols outlined below.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

  • Tissue homogenate or cell membranes expressing muscarinic receptors (e.g., rat brain cortex, guinea pig ileum, or CHO cells transfected with specific muscarinic receptor subtypes).

  • [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radioligand.

  • This compound.

  • Atropine or other known high-affinity muscarinic antagonist (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet several times with fresh buffer. Resuspend the final pellet in the assay buffer to a desired protein concentration (typically 50-200 µ g/assay tube).

  • Assay Setup: In a series of microcentrifuge tubes, add the following in order:

    • Assay buffer.

    • A fixed concentration of [3H]-NMS (typically at or near its Kd value).

    • Increasing concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

    • For non-specific binding tubes, add a high concentration of atropine (e.g., 1 µM).

    • For total binding tubes, add buffer instead of this compound or atropine.

  • Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Organ Bath Assay for Functional Antagonism

This protocol details the use of an isolated tissue preparation (e.g., guinea pig ileum) in an organ bath to determine the functional antagonist potency (pA2) of this compound against an agonist-induced smooth muscle contraction.

Materials:

  • Guinea pig ileum.

  • Krebs-Henseleit solution (or other suitable physiological salt solution).

  • Acetylcholine or Carbachol (as the agonist).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the tissue of mesenteric attachments and cut it into segments of approximately 2-3 cm.

  • Mounting the Tissue: Mount each ileum segment in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.

  • Cumulative Concentration-Response Curve for the Agonist:

    • Once a stable baseline is achieved, add the agonist (e.g., acetylcholine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10^-9 M to 10^-3 M).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue repeatedly with fresh Krebs solution until the baseline tension is restored.

  • Antagonism with this compound:

    • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes) to allow for equilibrium.

    • Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

    • Repeat this procedure with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The x-intercept of the regression line is the pA2 value.

Electrophysiological Studies (Whole-Cell Patch-Clamp)

This protocol provides a general framework for investigating the effect of this compound on ion channels and membrane potential in single neurons, particularly cholinergic neurons or cells expressing muscarinic receptors.

Materials:

  • Isolated neurons or cultured cells expressing muscarinic receptors.

  • External recording solution (e.g., artificial cerebrospinal fluid).

  • Internal pipette solution.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators and microscope.

  • Acetylcholine or Carbachol (as the agonist).

  • This compound.

Procedure:

  • Cell Preparation: Prepare a dish of isolated neurons or cultured cells for recording.

  • Patch-Clamp Recording:

    • Using a micromanipulator, approach a target cell with a glass micropipette filled with the internal solution.

    • Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp or Current-Clamp Recordings:

    • Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the currents elicited by the application of an agonist (e.g., carbachol).

    • Current-Clamp: Record the resting membrane potential and changes in membrane potential (depolarization or hyperpolarization) upon agonist application.

  • Application of this compound:

    • After obtaining a stable baseline response to the agonist, perfuse the recording chamber with a solution containing this compound.

    • Re-apply the agonist in the presence of this compound and record the changes in current or membrane potential.

  • Data Analysis:

    • Measure the amplitude and kinetics of the agonist-induced currents or the magnitude of the change in membrane potential in the absence and presence of this compound.

    • Construct concentration-inhibition curves to determine the IC50 of this compound for blocking the agonist-induced response.

Visualizations

Cholinergic Signaling Pathway and the Action of this compound

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Action_Potential Action Potential Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx ACh_Vesicle ACh Vesicle Ca_Influx->ACh_Vesicle triggers fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh M_Receptor Muscarinic Receptor (M2/M3) ACh->M_Receptor binds to G_Protein G-Protein M_Receptor->G_Protein activates Effector Effector (e.g., PLC, AC) G_Protein->Effector modulates Response Cellular Response (e.g., Contraction) Effector->Response leads to Pipenzolate Pipenzolate Bromide Pipenzolate->M_Receptor blocks

Caption: Cholinergic signaling and this compound's mechanism.

Experimental Workflow for In Vitro Organ Bath Assay

Organ_Bath_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Agonist_CRC Cumulative Agonist Concentration-Response Curve Equilibration->Agonist_CRC Washout Washout Agonist_CRC->Washout Antagonist_Incubation Incubate with This compound Washout->Antagonist_Incubation Agonist_CRC_Antagonist Repeat Agonist CRC Antagonist_Incubation->Agonist_CRC_Antagonist Repeat Repeat with Different Antagonist Concentrations Agonist_CRC_Antagonist->Repeat Repeat->Washout Yes Analysis Schild Plot Analysis (Determine pA2) Repeat->Analysis No End End Analysis->End Competitive_Antagonism cluster_receptor Muscarinic Receptor Receptor_Site Binding Site Response Cellular Response Receptor_Site->Response Leads to No_Response No Response Receptor_Site->No_Response Prevents Agonist Acetylcholine (Agonist) Agonist->Receptor_Site Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor_Site Binds & Blocks

References

Application Notes and Protocols: Pipenzolate Bromide in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pipenzolate Bromide is a synthetic anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its primary therapeutic application is in the treatment of gastrointestinal disorders characterized by smooth muscle spasms.[1][3] In pharmacological research, isolated organ bath experiments are crucial for characterizing the antagonistic properties of compounds like this compound on smooth muscle tissue. This document provides detailed protocols and application notes for utilizing this compound in such experimental setups.

Mechanism of Action

This compound exerts its effect by competitively blocking the action of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the smooth muscles of the gastrointestinal tract.[1] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction. By inhibiting the binding of acetylcholine to these receptors, this compound leads to a reduction in smooth muscle contractions and gastrointestinal secretions.

Signaling Pathway of Muscarinic Receptor Antagonism

cluster_0 Normal Cholinergic Transmission cluster_1 Action of this compound ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein Activation M3R->Gq PLC Phospholipase C Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Pipenzolate This compound BlockedM3R Muscarinic M3 Receptor Pipenzolate->BlockedM3R Competitively Blocks NoContraction Inhibition of Contraction BlockedM3R->NoContraction ACh_attempt Acetylcholine (ACh) ACh_attempt->BlockedM3R Binding Prevented

Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.

Experimental Protocols

The following protocols detail the use of an isolated guinea pig ileum preparation to assess the anticholinergic activity of this compound. The guinea pig ileum is a standard model due to its sensitivity to cholinergic agonists and robust contractile responses.

Preparation of Physiological Salt Solution (Krebs-Henseleit Solution)

A physiological salt solution is required to maintain the viability of the isolated tissue.

Stock Solutions:

  • NaCl: 118 mM

  • KCl: 4.7 mM

  • CaCl₂: 2.5 mM

  • MgSO₄: 1.2 mM

  • KH₂PO₄: 1.2 mM

  • NaHCO₃: 25 mM

  • Glucose: 11.1 mM

Procedure:

  • Prepare the solution fresh on the day of the experiment.

  • Dissolve all salts except CaCl₂ in distilled water.

  • Continuously bubble the solution with carbogen gas (95% O₂ and 5% CO₂).

  • Add the CaCl₂ solution while stirring to prevent precipitation.

  • Maintain the solution at 37°C.

Isolated Guinea Pig Ileum Preparation

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Dissection instruments

  • Petri dish with Krebs-Henseleit solution

  • Surgical thread

Procedure:

  • Humanely euthanize the guinea pig according to institutional guidelines.

  • Open the abdominal cavity and locate the ileum.

  • Carefully excise a segment of the ileum, approximately 10-15 cm from the ileocecal junction.

  • Place the excised tissue in a Petri dish containing Krebs-Henseleit solution aerated with carbogen.

  • Gently flush the lumen of the ileum segment to remove its contents.

  • Cut the segment into smaller pieces of 2-3 cm in length.

  • Tie one end of a segment to a tissue holder and the other end to a force-displacement transducer using surgical thread.

Organ Bath Setup and Equilibration

Equipment:

  • Isolated organ bath system (10-20 mL jacketed baths)

  • Thermostatic water circulator

  • Carbogen gas supply

  • Force-displacement transducer

  • Data acquisition system

Procedure:

  • Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C.

  • Continuously aerate the solution with carbogen gas.

  • Mount the prepared ileum segment in the organ bath.

  • Apply a resting tension of approximately 1 g to the tissue.

  • Allow the tissue to equilibrate for 45-60 minutes, with regular washing (every 15 minutes) by replacing the bath solution.

Determining the Antagonistic Effect of this compound

This protocol is designed to construct concentration-response curves for acetylcholine in the absence and presence of this compound to determine its competitive antagonism.

Procedure:

  • Baseline Response: After equilibration, record a stable baseline.

  • Control Concentration-Response Curve for Acetylcholine:

    • Add acetylcholine to the organ bath in a cumulative or non-cumulative manner to obtain a concentration-response curve. Typical final bath concentrations might range from 10⁻⁹ M to 10⁻³ M.

    • Record the contractile response for each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly with Krebs-Henseleit solution until the tension returns to baseline.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • Second Concentration-Response Curve for Acetylcholine:

    • In the continued presence of this compound, repeat the concentration-response curve for acetylcholine.

    • A competitive antagonist like this compound is expected to cause a rightward shift in the concentration-response curve without depressing the maximal response.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove all drugs.

    • Repeat steps 3 and 4 with increasing concentrations of this compound.

Experimental Workflow Diagram

start Start prep_tissue Prepare Isolated Guinea Pig Ileum start->prep_tissue setup_bath Mount Tissue in Organ Bath at 37°C prep_tissue->setup_bath equilibrate Equilibrate Tissue (45-60 min) setup_bath->equilibrate control_crc Generate Control ACh Concentration-Response Curve (CRC) equilibrate->control_crc wash1 Wash Tissue Thoroughly control_crc->wash1 incubate_pipenzolate Incubate with this compound (e.g., 10 nM for 20-30 min) wash1->incubate_pipenzolate test_crc Generate ACh CRC in Presence of Pipenzolate incubate_pipenzolate->test_crc wash2 Wash Tissue Thoroughly test_crc->wash2 repeat_exp Repeat with Higher Pipenzolate Concentration? wash2->repeat_exp repeat_exp->incubate_pipenzolate Yes analysis Perform Schild Analysis (Calculate pA2) repeat_exp->analysis No end End analysis->end

Caption: Experimental workflow for characterizing this compound using an isolated organ bath.

Data Presentation and Analysis

Quantitative data should be summarized in tables to facilitate comparison and analysis.

Table 1: Acetylcholine EC₅₀ Values in the Presence of this compound
This compound Concentration (M)Log [this compound]Acetylcholine Log EC₅₀ (M)Acetylcholine EC₅₀ (M)Dose Ratio (DR)Log (DR-1)
0 (Control)N/A-7.157.0 x 10⁻⁸1N/A
1 x 10⁻⁹-9.0-6.552.8 x 10⁻⁷4.00.48
3 x 10⁻⁹-8.5-6.255.6 x 10⁻⁷8.00.85
1 x 10⁻⁸-8.0-5.951.1 x 10⁻⁶15.71.17

Note: The data presented are hypothetical and for illustrative purposes. The Dose Ratio (DR) is calculated as the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ of the agonist alone.

Schild Analysis

A Schild plot is used to determine the affinity (pA₂) of a competitive antagonist. It is constructed by plotting log(Dose Ratio - 1) against the log of the molar concentration of the antagonist.

  • Linear Regression: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1.0.

  • pA₂ Value: The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2. It is determined from the x-intercept of the Schild regression line. A higher pA₂ value indicates a more potent antagonist.

Table 2: Schild Plot Parameters for this compound
ParameterValueInterpretation
Schild Plot Slope ~1.0Indicates competitive antagonism.
pA₂ (Determined from plot)A measure of the affinity of this compound for the muscarinic receptor.
>0.95Indicates a good fit of the linear regression model.

By following these protocols, researchers can effectively characterize the anticholinergic properties of this compound and determine its potency and mechanism of action on isolated smooth muscle tissues.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Pipenzolate Bromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipenzolate Bromide. The focus is to address common challenges related to its dissolution in aqueous solutions during experimental work.

A Note on Solubility Data: Publicly available data on the aqueous solubility of this compound is conflicting. Some databases list a computationally predicted water solubility that is exceedingly low (approximately 0.000326 mg/mL). Conversely, several chemical data sheets and older pharmaceutical references describe the compound as being "soluble in water." As a quaternary ammonium compound, a class of salts typically exhibiting high water solubility, and given its historical formulation in oral syrups, it is presumed that this compound is, for practical laboratory purposes, soluble in water. This guide is based on this assumption, and the troubleshooting advice addresses factors that can affect the dissolution of a soluble compound rather than treating it as insoluble.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound? While there are conflicting reports, this compound is classified as a quaternary ammonium compound and is generally described as being "soluble in water". This suggests its solubility is likely much higher than the computationally predicted value of 0.000326 mg/mL. Users should expect to prepare aqueous solutions at common laboratory concentrations, but the upper solubility limit should be determined experimentally under specific conditions (e.g., pH, temperature, buffer composition).

Q2: My this compound is dissolving very slowly. What can I do to speed up the process? Slow dissolution can occur even with soluble compounds. Consider the following:

  • Particle Size: The compound may be in a form with a large particle size, reducing the surface area available for solvation. Gentle grinding with a mortar and pestle before addition to the solvent can help.

  • Agitation: Ensure the solution is being stirred adequately. Use a magnetic stirrer at a speed that creates a vortex without splashing.

  • Temperature: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. However, be mindful of the compound's stability at elevated temperatures.

  • Method of Addition: Add the powder slowly to the vortex of the stirred solvent to prevent clumping.

Q3: After dissolving, my solution became cloudy or formed a precipitate. What happened? This may be due to several factors:

  • Exceeding Solubility Limit: You may have created a supersaturated solution that is now precipitating. This is more likely if you used heat to dissolve the compound and then allowed it to cool.

  • Common Ion Effect: If your aqueous solution contains a high concentration of bromide ions from another salt, it could suppress the solubility of this compound.

  • pH Shift: Although this compound has a permanent positive charge, a significant change in the solution's pH could affect other components in a complex buffer system, indirectly leading to precipitation.

  • Compound Purity: Impurities in the material could be insoluble in your specific aqueous system.

Q4: How does pH impact the solubility of this compound? As a quaternary ammonium salt, this compound possesses a permanent positive charge that is independent of the solution's pH. Therefore, its intrinsic solubility is not expected to change significantly across the typical experimental pH range. However, the overall stability of the molecule could be pH-dependent.

Q5: Can I use co-solvents to prepare a stock solution? Yes. If very high concentrations are required, or if you are working with a complex formulation, co-solvents can be useful. This compound is reported to be soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol. When preparing stock solutions in organic solvents for subsequent dilution in aqueous media, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

Quantitative Data Summary

The table below summarizes the physicochemical properties of this compound.

ParameterValueSource(s)
Molecular Formula C₂₂H₂₈BrNO₃-
Molecular Weight 434.4 g/mol -
Appearance White crystalline powder-
Melting Point 179-183 °C[1]
Aqueous Solubility Soluble in water (Qualitative)[1][2]
0.000326 mg/mL (Predicted)[3][4]
Organic Solvent Solubility Soluble in DMSO

Note on Aqueous Solubility: The significant discrepancy between the qualitative description ("soluble") and the predicted value highlights the need for experimental verification. Researchers should determine the solubility for their specific application and conditions.

Troubleshooting Guide for Dissolution Issues

If you encounter problems dissolving this compound, follow this systematic workflow.

G A Start: Incomplete or Slow Dissolution B Increase Mechanical Agitation (e.g., faster stirring, vortexing) A->B C Reduce Particle Size (Gentle grinding before use) B->C No Improvement H Issue Resolved B->H Dissolved D Apply Gentle Heat (Warm to 30-40°C with stirring) C->D No Improvement C->H Dissolved E Consider Sonication (Use an ultrasonic bath for short intervals) D->E No Improvement D->H Dissolved F Verify Concentration Are you exceeding the solubility limit? E->F No Improvement E->H Dissolved G Check for Impurities / Purity of Compound F->G Concentration is low F->H Concentration too high. Prepare a more dilute solution. I Issue Persists Consider using a co-solvent (e.g., DMSO) for a concentrated stock G->I Compound is pure

Caption: A logical workflow for troubleshooting this compound dissolution.

Experimental Protocols

Protocol 1: Standard Method for Determining Aqueous Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of this compound in a specific aqueous medium (e.g., water, phosphate-buffered saline).

  • Materials:

    • This compound powder

    • Aqueous medium of choice (e.g., deionized water, PBS pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

    • Analytical balance

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial. This ensures that a saturated solution will be formed.

    • Add a known volume of the aqueous medium to the vial.

    • Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment.

    • Agitate the suspension for at least 24 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.

    • After equilibration, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

    • Immediately dilute the clear filtrate with a known volume of the aqueous medium to prevent precipitation.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It blocks the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting parasympathetic nerve impulses.

cluster_0 cluster_1 Acetylcholine Acetylcholine (Agonist) MuscarinicReceptor Muscarinic Receptor (e.g., on smooth muscle) Acetylcholine->MuscarinicReceptor Binds to Pipenzolate This compound (Antagonist) Pipenzolate->MuscarinicReceptor Competitively Blocks Activation Receptor Activation (Leads to muscle contraction, secretion) MuscarinicReceptor->Activation Blockade Receptor Blockade (Inhibits contraction, secretion) MuscarinicReceptor->Blockade

Caption: Competitive antagonism of this compound at muscarinic receptors.

References

Technical Support Center: Optimizing Pipenzolate Bromide Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Pipenzolate Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antimuscarinic agent.[1] It functions by competitively antagonizing muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine.[1] This inhibition of the parasympathetic nervous system leads to a reduction in smooth muscle contractions and secretions, particularly in the gastrointestinal tract.

Q2: What are the primary in vivo effects of this compound?

The primary in vivo effect of this compound is the inhibition of gastrointestinal motility. Due to its anticholinergic properties, it can also cause side effects such as dry mouth, blurred vision, and constipation.[2]

Q3: How should I prepare this compound for in vivo administration?

This compound is a white to off-white crystalline powder that is soluble in water.[2] For oral administration, it can be dissolved in sterile water or a suitable vehicle like 0.5% methylcellulose. For intravenous administration, it should be dissolved in sterile, isotonic saline. The stability of the solution should be considered, and it is recommended to prepare fresh solutions for each experiment.

Q4: How do I determine a starting dose for my animal model?

A common starting point for dose-range finding studies is to use a fraction of the LD50 value. A general rule of thumb is to start with a dose that is 1/10th to 1/100th of the LD50. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific experimental endpoint while minimizing adverse effects.

Q5: How can I convert a dose from one animal species to another?

Dose conversion between species is often based on body surface area (BSA) rather than body weight. The following formula can be used:

Dose (species 2) = Dose (species 1) x [Km (species 1) / Km (species 2)]

Where Km is a conversion factor. There are established tables for these conversion factors.[3]

Troubleshooting Guides

Issue 1: Excessive Anticholinergic Side Effects

Symptoms: Animals may exhibit excessive sedation, ataxia, mydriasis (dilated pupils), and a significant reduction in urination or defecation.

Troubleshooting Steps:

  • Dose Reduction: The most likely cause is that the dose is too high. Reduce the dose in subsequent experiments.

  • Monitor Vital Signs: Closely monitor the animal's heart rate, respiratory rate, and temperature.

  • Supportive Care: Provide supportive care as needed, such as hydration and a warm environment.

  • Consider a Different Anticholinergic: If dose reduction does not resolve the issue while maintaining the desired therapeutic effect, consider using a more selective antimuscarinic agent if available for your research purpose.

Issue 2: Lack of Efficacy

Symptoms: No discernible effect on the target parameter (e.g., gastrointestinal motility) is observed.

Troubleshooting Steps:

  • Dose Escalation: The administered dose may be too low. Gradually increase the dose in subsequent cohorts of animals.

  • Route of Administration: Bioavailability can vary significantly with the route of administration. If using oral administration, consider that the bioavailability may be low. Intravenous administration will ensure 100% bioavailability.

  • Pharmacokinetics: Consider the pharmacokinetic profile of the drug in your animal model. The dosing frequency may need to be adjusted based on the drug's half-life.

  • Formulation Check: Ensure the drug was properly dissolved and the formulation is stable.

Issue 3: Injection Site Reactions (for intravenous administration)

Symptoms: Swelling, redness, or signs of pain at the injection site.

Troubleshooting Steps:

  • Vehicle and Formulation: Ensure the vehicle is appropriate and non-irritating. The pH and osmolality of the formulation should be as close to physiological levels as possible.

  • Injection Technique: Administer the injection slowly and ensure the needle is correctly placed within the vein. Extravasation (leakage) of the drug into the surrounding tissue can cause irritation.

  • Concentration: A high concentration of the drug solution can be irritating. Consider diluting the drug to a larger volume if feasible within the volume limits for the animal species.

Quantitative Data Summary

Table 1: LD50 Values for this compound in Mice

Route of AdministrationLD50 (mg/kg)
Oral1140
Intravenous18

Data obtained from studies on mice.

Table 2: Effective Doses of Anticholinergic Drugs on Gastrointestinal Motility in Animal Models (Analogous Data)

DrugAnimal ModelRouteEffective DoseObserved Effect
AtropineDog (Beagle)i.m.0.02 mg/kgComplete inhibition of gastric motility for at least 30 minutes.
AtropineDog (Beagle)i.m.0.04 mg/kgCessation of gastric activity for more than 3 hours.
GlycopyrrolateDog (Beagle)i.m.0.005 mg/kgComplete inhibition of gastric motility for at least 30 minutes.
GlycopyrrolateDog (Beagle)i.m.0.01 mg/kgCessation of gastric activity for more than 3 hours.
HexamethoniumSheepi.v.2.0 mg/kgInhibition of myoelectric and mechanical activity in the antrum and small intestine.
AtropineSheepi.v.0.1 mg/kgInhibition of myoelectric and mechanical activity in the antrum and small intestine.
PirenzepineSheepi.v.0.5 mg/kgInhibition of myoelectric and mechanical activity in the antrum and small intestine.

Note: This table provides data for other anticholinergic drugs as specific effective dose studies for this compound in these models were not found. This data should be used for reference only, and dose-response studies for this compound are essential.

Experimental Protocols

Protocol 1: Dose-Response Study for Inhibition of Gastrointestinal Motility (Oral Administration in Mice)

Objective: To determine the effective dose (ED50) of this compound for reducing gastrointestinal transit time in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

  • Oral gavage needles

  • Mice (e.g., male C57BL/6, 8-10 weeks old)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice for 12-18 hours with free access to water.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain the desired dose range (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Drug Administration: Administer this compound or vehicle (control group) via oral gavage. The volume should be consistent across all groups (e.g., 10 ml/kg).

  • Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal orally (e.g., 0.2 ml per mouse).

  • Euthanasia and Measurement: 30 minutes after the charcoal meal administration, humanely euthanize the mice.

  • Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Plot the percentage of inhibition of transit versus the log of the dose to determine the ED50.

Protocol 2: Intravenous Administration and Monitoring of Side Effects in Rats

Objective: To assess the acute effects and potential side effects of intravenously administered this compound in rats.

Materials:

  • This compound

  • Sterile isotonic saline

  • Intravenous catheters

  • Rats (e.g., male Sprague-Dawley, 250-300g)

  • Monitoring equipment (e.g., for heart rate, blood pressure, body temperature)

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant an intravenous catheter (e.g., in the jugular or femoral vein). Allow for a recovery period as per institutional guidelines.

  • Baseline Measurements: Record baseline physiological parameters (heart rate, blood pressure, body temperature).

  • Drug Preparation: Dissolve this compound in sterile isotonic saline to the desired concentration.

  • Drug Administration: Administer a bolus injection of this compound through the catheter. Start with a low dose (e.g., 0.1 mg/kg) and have separate groups for dose escalation (e.g., 0.3, 1, 3 mg/kg).

  • Post-Dose Monitoring: Continuously monitor physiological parameters for a set period (e.g., 2 hours).

  • Behavioral Observation: Observe the animal for any signs of anticholinergic side effects such as sedation, ataxia, or changes in grooming behavior.

  • Data Analysis: Compare the post-dose physiological parameters to the baseline values. Note the onset, duration, and severity of any observed side effects.

Visualizations

Signaling_Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor (e.g., M3 on smooth muscle) ACh->M_Receptor Binds to G_Protein Gq/11 Protein M_Receptor->G_Protein Activates Pipenzolate This compound Pipenzolate->M_Receptor Blocks PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Contraction Smooth Muscle Contraction Ca_Increase->Contraction

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preliminary Preliminary Steps cluster_dose_finding Dose-Range Finding Study cluster_optimization Optimization Lit_Review Literature Review (LD50, analogous drugs) Dose_Calc Calculate Starting Dose (e.g., 1/100 to 1/10 of LD50) Lit_Review->Dose_Calc Dose_Esc Dose Escalation Groups (e.g., 1x, 3x, 10x starting dose) Dose_Calc->Dose_Esc Administer Administer Drug (Oral or IV) Dose_Esc->Administer Monitor_SE Monitor for Side Effects (sedation, ataxia, etc.) Administer->Monitor_SE Efficacy Measure Efficacy (e.g., GI motility) Administer->Efficacy Analyze Analyze Dose-Response (Determine ED50) Monitor_SE->Analyze Efficacy->Analyze Select_Dose Select Optimal Dose (Max efficacy, min side effects) Analyze->Select_Dose Main_Study Proceed to Main Study Select_Dose->Main_Study

Caption: Workflow for in vivo dose optimization.

Troubleshooting_Logic rect_node rect_node Start Unexpected Outcome Efficacy_Check Is efficacy observed? Start->Efficacy_Check Side_Effect_Check Are there severe side effects? Efficacy_Check->Side_Effect_Check Yes No_Efficacy Increase Dose Check Formulation Check Route of Admin. Efficacy_Check->No_Efficacy No Excessive_SE Decrease Dose Provide Supportive Care Side_Effect_Check->Excessive_SE Yes Optimal Proceed with Experiment Side_Effect_Check->Optimal No

Caption: Troubleshooting decision tree.

References

Improving the stability of Pipenzolate Bromide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Pipenzolate Bromide stock solutions.

Troubleshooting Unstable this compound Stock Solutions

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

Symptom Potential Cause Recommended Action
Precipitate forms in the stock solution upon storage, especially after freeze-thaw cycles. The solubility of this compound may be exceeded at lower temperatures. This compound may be degrading, and the degradation products are less soluble.Prepare fresh solutions for each experiment. If storage is necessary, store at 2-8°C for short periods. Avoid repeated freeze-thaw cycles. Consider using a higher concentration of an organic solvent like DMSO if compatible with the experimental system.
Loss of compound activity or inconsistent experimental results over time. Chemical degradation of this compound in the stock solution. Hydrolysis is a likely degradation pathway, especially in aqueous solutions.Prepare stock solutions fresh on the day of the experiment. If using an aqueous buffer, ensure the pH is neutral or slightly acidic (around pH 6)[1]. Avoid alkaline conditions. For longer-term storage, prepare a high-concentration stock in anhydrous DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Discoloration of the stock solution. Oxidation or other degradation pathways may be occurring.Protect the stock solution from light by using amber vials or wrapping the container in aluminum foil. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Frequently Asked Questions (FAQs)

Preparation and Storage of Stock Solutions

  • Q1: What is the recommended solvent for preparing this compound stock solutions? A1: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and a mixture of water and methanol (50:50)[1]. For long-term storage, anhydrous DMSO is recommended as it is less prone to hydrolysis. For immediate use in aqueous-based assays, water or a buffer with a slightly acidic to neutral pH can be used.

  • Q2: What is the recommended storage temperature for this compound stock solutions? A2: For short-term storage (up to 24 hours), aqueous solutions can be stored at 2-8°C. For long-term storage, high-concentration stock solutions in anhydrous DMSO should be stored in tightly sealed vials at -20°C or -80°C.

  • Q3: How long can I store this compound stock solutions? A3: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment due to the risk of hydrolysis. While some studies suggest DMSO stocks may be stable for longer periods if stored properly, it is best practice to use them within a few weeks to a month to ensure compound integrity. A study on various compounds in a DMSO/water mixture showed that 85% were stable for up to 2 years at 4°C, but stability is compound-specific[2].

Stability and Degradation

  • Q4: What are the main factors that affect the stability of this compound in solution? A4: The primary factors affecting stability are pH, temperature, and the presence of water. This compound is susceptible to hydrolysis, particularly in alkaline conditions. Elevated temperatures can accelerate degradation.

  • Q5: Are there any visible signs of this compound degradation? A5: Degradation may not always be visible. However, the appearance of a precipitate or a change in color could indicate degradation or solubility issues. The most reliable way to assess stability is through analytical methods like HPLC.

Experimental Best Practices

  • Q6: Should I be concerned about the photostability of this compound? A6: While there is no specific data from the search results indicating significant photolability, it is always good practice to protect stock solutions from light by storing them in amber vials or wrapping containers in aluminum foil.

  • Q7: How can I check the stability of my this compound stock solution? A7: The most effective way to assess the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder accurately.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

    • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before tightly sealing.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing a Fresh Aqueous Working Solution from a DMSO Stock

  • Materials:

    • This compound in DMSO stock solution

    • Appropriate aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile conical tubes or vials

  • Procedure:

    • Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Add the required volume of the DMSO stock solution to the aqueous buffer to achieve the final desired concentration. Important: Add the DMSO stock to the buffer dropwise while vortexing or stirring to prevent precipitation. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.

    • Use the freshly prepared aqueous working solution immediately for your experiment.

Visualizations

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is an antimuscarinic agent. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily M2 and M3 subtypes, which are found on smooth muscle cells and other tissues[3]. By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound inhibits parasympathetic nerve impulses, leading to smooth muscle relaxation.

Pipenzolate_Bromide_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_storage Acetylcholine (ACh) in vesicles ACh_release ACh Release ACh_storage->ACh_release Nerve Impulse mAChR Muscarinic Receptor (mAChR) Response Cellular Response (e.g., Muscle Contraction) mAChR->Response Activates ACh_release->mAChR Binds to Pipenzolate This compound Pipenzolate->mAChR Blocks

Caption: Mechanism of this compound as a muscarinic antagonist.

Experimental Workflow: Preparing and Using this compound Solutions

This workflow outlines the recommended steps for handling this compound to ensure the stability and reliability of experimental results.

Pipenzolate_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control (Optional) start Start: Weigh This compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw For each experiment check_stability Periodically Check Stability via HPLC store->check_stability For long-term studies dilute Prepare Fresh Aqueous Working Solution thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for this compound solution handling.

References

Pipenzolate Bromide HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pipenzolate Bromide HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of this compound?

A1: The most frequently encountered problems include poor peak shape (tailing or fronting), variability in retention times, inadequate resolution between this compound and other components, and low sensitivity. These issues can stem from various factors including column degradation, improper mobile phase preparation, or system hardware problems.[1][2][3]

Q2: How can I prevent peak tailing for this compound?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[4][5] To mitigate this, consider the following:

  • Mobile Phase pH: Operate at a lower pH (e.g., pH 2-4) to ensure the silanol groups are fully protonated, minimizing unwanted interactions.

  • Column Choice: Use an end-capped or a base-deactivated column specifically designed for the analysis of basic compounds.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.

Q3: My retention times for this compound are shifting. What should I do?

A3: Retention time variability can be caused by several factors. A systematic check of the following is recommended:

  • Mobile Phase: Ensure the mobile phase is freshly prepared and properly degassed. Evaporation of the organic component in a pre-mixed mobile phase can lead to longer retention times. Covering the solvent reservoirs can help minimize this.

  • Pump and Flow Rate: Check for leaks in the pump or fittings, as this can lead to a lower flow rate and consequently longer retention times. Verify the pump flow rate for accuracy.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis sequence. Insufficient equilibration can cause retention time drift.

  • Temperature: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention times.

Q4: I am facing poor resolution between this compound and an impurity. How can I improve it?

A4: Improving resolution requires optimizing the separation conditions. Consider these adjustments:

  • Mobile Phase Composition: Small changes in the organic solvent percentage or the pH of the aqueous phase can significantly impact selectivity and, therefore, resolution.

  • Column: Using a column with a different stationary phase chemistry or a smaller particle size can enhance separation efficiency.

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.

Troubleshooting Guides

Guide 1: Poor Peak Shape
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.Operate at a lower mobile phase pH (2-4). Use a base-deactivated or end-capped column.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
Sample overload.Reduce the concentration of the injected sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse.Ensure the operating pressure and temperature are within the column's recommended limits.
Broad Peaks Extra-column volume.Use tubing with a smaller internal diameter and minimize the length of connections.
Low mobile phase flow rate.Increase the flow rate to an optimal level for the column dimensions.
Leak between the column and detector.Check and tighten the fittings.
Guide 2: Retention Time Instability
Symptom Possible Cause Suggested Solution
Gradual Retention Time Shift Change in mobile phase composition due to evaporation.Prepare fresh mobile phase daily and keep reservoirs covered.
Column aging.Monitor column performance and replace it when significant changes in retention or peak shape are observed.
Inconsistent column temperature.Use a column oven to maintain a stable temperature.
Sudden Retention Time Shift Leak in the system.Inspect all fittings and pump seals for leaks.
Air bubbles in the pump.Degas the mobile phase and purge the pump.
Change in mobile phase batch.Ensure consistency in mobile phase preparation between batches.
Guide 3: Poor Resolution
Symptom Possible Cause Suggested Solution
Overlapping Peaks Inadequate separation efficiency.Use a longer column or a column with smaller particles.
Poor selectivity.Adjust the mobile phase composition (organic solvent ratio, pH). Try a different column chemistry.
Column contamination.Implement a column washing step or use a guard column.
Incorrect injection volume or sample concentration.Optimize the injection volume and sample concentration to avoid overloading the column.

Experimental Protocols

Method 1: HPLC for Simultaneous Determination of this compound and Phenobarbitone

This method is suitable for the simultaneous quantification of this compound and Phenobarbitone in pharmaceutical preparations.

  • Chromatographic System:

    • Column: C18 (specific brand and dimensions may vary)

    • Mobile Phase: 0.05 M Ammonium Dihydrogen Phosphate : Acetonitrile : Methanol (7:12:1, by volume)

    • Flow Rate: 1.0 mL/min (typical, may need optimization)

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL (typical, may need optimization)

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and Phenobarbitone in the mobile phase.

    • Prepare working standards by diluting the stock solutions to achieve concentrations within the linear range (e.g., 10-90 µg/mL for this compound).

  • Sample Preparation:

    • For liquid dosage forms, accurately dilute the sample with the mobile phase to bring the concentration of this compound into the linear range.

    • Filter the final sample solution through a 0.45 µm filter before injection.

Parameter This compound Phenobarbitone
Linearity Range 10-90 µg/mL1-80 µg/mL
Mean Accuracy 99.90 ± 0.62%100.30 ± 0.92%

Data from a study on the simultaneous determination of this compound and Phenobarbitone.

Method 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating method, which is crucial for assessing the stability of this compound in drug products.

  • Forced Degradation Studies:

    • Expose this compound standard solutions and drug product samples to various stress conditions as per ICH guidelines (e.g., acidic, alkaline, oxidative, thermal, and photolytic stress).

    • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat at a high temperature (e.g., 105°C) in a dry oven.

    • Photolytic Degradation: Expose to UV light.

  • Chromatographic Method Development:

    • The goal is to develop an HPLC method that can separate the intact this compound peak from all potential degradation product peaks.

    • Start with a reversed-phase C18 column and a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • A gradient elution is often necessary to resolve all degradation products.

    • The detector wavelength should be chosen to provide a good response for both the parent drug and the degradation products. A photodiode array (PDA) detector is highly recommended for this purpose as it can help in assessing peak purity.

Visualizations

TroubleshootingWorkflow start HPLC Analysis Issue (e.g., Bad Peak Shape) check_peak_shape Assess Peak Shape start->check_peak_shape is_tailing Is it Tailing? check_peak_shape->is_tailing is_fronting Is it Fronting? is_tailing->is_fronting No tailing_causes Possible Causes: - Secondary Interactions - Column Contamination - Sample Overload is_tailing->tailing_causes Yes is_broad Is it Broad? is_fronting->is_broad No fronting_causes Possible Causes: - Strong Sample Solvent - Column Collapse is_fronting->fronting_causes Yes broad_causes Possible Causes: - Extra-Column Volume - Low Flow Rate - System Leak is_broad->broad_causes Yes end Problem Resolved is_broad->end No tailing_solutions Solutions: - Adjust Mobile Phase pH - Use Base-Deactivated Column - Wash/Replace Column - Reduce Sample Concentration tailing_causes->tailing_solutions tailing_solutions->end fronting_solutions Solutions: - Dissolve Sample in Mobile Phase - Check Column Pressure/Temp Limits fronting_causes->fronting_solutions fronting_solutions->end broad_solutions Solutions: - Use Narrower Tubing - Optimize Flow Rate - Check Fittings broad_causes->broad_solutions broad_solutions->end

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation & Degassing system_setup HPLC System Setup (Pump, Injector, Column Oven) mobile_phase->system_setup sample_prep Sample Preparation (Dilution & Filtration) injection Sample Injection sample_prep->injection system_setup->injection separation Chromatographic Separation (Column) injection->separation detection Detection (UV/PDA) separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition integration Peak Integration & Quantification data_acquisition->integration report Report Generation integration->report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Pipenzolate Bromide Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Pipenzolate Bromide in rodent models. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the administration of this compound to rodent models.

Q1: What is the mechanism of action for this compound?

This compound is a quaternary ammonium antimuscarinic agent.[1] It functions as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the smooth muscle of the gastrointestinal tract. By blocking these receptors, this compound inhibits parasympathetic nerve stimulation, leading to a reduction in gastrointestinal motility and secretions.

Q2: What is the recommended route of administration for this compound in rodents?

The most common routes of administration for this compound in rodent studies are oral gavage (PO) and intraperitoneal (IP) injection. The choice of route depends on the specific experimental design and desired pharmacokinetic profile. Oral administration is often used to model clinical applications, while intraperitoneal injection can provide more rapid and systemic exposure.

Q3: What is a suitable vehicle for dissolving this compound?

This compound is soluble in water.[1] Therefore, sterile water for injection or sterile physiological saline (0.9% NaCl) are the recommended vehicles. For oral administration, a 10% sucrose solution can be used to improve palatability and reduce stress in the animals.

Q4: What are the reported LD50 values for this compound in rats?

The following table summarizes the reported median lethal dose (LD50) values for this compound in rats. It is crucial to note that these values represent acute toxicity and that therapeutic doses for experimental studies will be significantly lower.

Route of AdministrationLD50 (mg/kg)
Oral916
Subcutaneous904
Intravenous18

Troubleshooting Common Issues

IssuePossible Cause(s)Troubleshooting Steps
Animal Distress During Oral Gavage Improper restraint technique, incorrect gavage needle size or placement, stress from the procedure.- Ensure proper training in animal handling and gavage techniques. - Use the correct size and type of gavage needle (flexible tips are recommended). - Habituate the animals to handling and the procedure to reduce stress. - Consider using a palatable vehicle like a sucrose solution.
Regurgitation or Aspiration After Oral Gavage Incorrect placement of the gavage needle into the trachea, excessive volume administered.- Immediately stop the procedure if the animal shows signs of distress (e.g., coughing, struggling). - Ensure the gavage needle is correctly placed in the esophagus. - Adhere to recommended maximum administration volumes for the specific rodent species and size.
Leakage from the Injection Site After Intraperitoneal (IP) Injection Needle inserted too superficially, incorrect injection angle.- Ensure the needle fully penetrates the abdominal wall. - Use an appropriate injection angle (typically 10-30 degrees). - Inject the solution slowly and steadily.
No Observable Effect on Gastrointestinal Motility Insufficient dose, incorrect administration, degradation of the compound.- Verify the dose calculation and the concentration of the prepared solution. - Ensure the administration technique was performed correctly. - Prepare fresh solutions of this compound for each experiment, as the stability of the compound in solution over time may vary.
Adverse Effects (e.g., excessive sedation, dry mouth) Dose is too high.- Reduce the dosage in subsequent experiments. - Carefully observe the animals for any signs of toxicity.

Experimental Protocols

Below are detailed methodologies for the preparation and administration of this compound via oral gavage and intraperitoneal injection.

Protocol 1: Oral Gavage Administration

Materials:

  • This compound powder

  • Vehicle (Sterile Water for Injection, 0.9% Sterile Saline, or 10% Sucrose Solution)

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a flexible tip)

  • Syringes (1 mL or 3 mL)

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Dose Calculation: Determine the required dose of this compound in mg/kg based on the experimental design.

  • Solution Preparation:

    • Weigh the appropriate amount of this compound powder.

    • Dissolve the powder in the chosen vehicle to achieve the desired final concentration. Ensure the solution is clear and free of particulates. Gentle warming, vortexing, or sonication may be used to aid dissolution.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh each animal accurately to determine the exact volume to be administered.

    • Gently restrain the animal to immobilize the head and body.

  • Administration:

    • Measure the correct length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach without causing perforation.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for several minutes for any signs of distress, regurgitation, or aspiration.

    • Return the animal to its cage and monitor for any adverse effects.

Protocol 2: Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Vehicle (Sterile Water for Injection or 0.9% Sterile Saline)

  • Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Syringes (1 mL)

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Dose Calculation: Determine the required dose of this compound in mg/kg.

  • Solution Preparation:

    • Weigh the appropriate amount of this compound powder.

    • Dissolve the powder in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh each animal to calculate the precise injection volume.

    • Properly restrain the animal, exposing the lower abdominal quadrants.

  • Administration:

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 10-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn back, confirming correct placement.

    • Inject the calculated volume of the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of discomfort or leakage from the injection site.

    • Return the animal to its cage and monitor for any adverse effects.

Recommended Administration Volumes and Needle Gauges

SpeciesRouteMaximum Volume (mL/kg)Recommended Needle Gauge
Mouse Oral Gavage1020-22g
Intraperitoneal1025-27g
Rat Oral Gavage1018-20g
Intraperitoneal1023-25g

Visualizations

This compound Mechanism of Action

Pipenzolate_Bromide_Mechanism cluster_neuron Cholinergic Neuron ACh Acetylcholine (ACh) M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds Contraction Decreased GI Contraction & Secretion M2_Receptor->Contraction M3_Receptor->Contraction Pipenzolate Pipenzolate Bromide Pipenzolate->M2_Receptor Blocks Pipenzolate->M3_Receptor Blocks

Caption: this compound competitively blocks M2 and M3 muscarinic receptors.

Experimental Workflow for Gastrointestinal Motility Study

GI_Motility_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping fasting Fasting Period (if required) grouping->fasting administer Administer this compound (PO or IP) fasting->administer marker Administer Non-absorbable Marker (e.g., Charcoal Meal) administer->marker time Wait for a Defined Period marker->time euthanize Euthanize Animals time->euthanize dissect Dissect GI Tract euthanize->dissect measure Measure Distance Traveled by Marker dissect->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Workflow for assessing gastrointestinal motility in rodents.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates Pipenzolate This compound Pipenzolate->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 receptor antagonism by this compound inhibits contraction.

References

Enhancing the precision of Pipenzolate Bromide spectrophotometric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of Pipenzolate Bromide spectrophotometric assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common spectrophotometric method for this compound determination?

A1: A widely used method is the kinetic spectrophotometric determination involving the oxidation of this compound with alkaline potassium permanganate. This reaction produces a bluish-green manganate ion, and the increase in absorbance is measured at 610 nm.[1][2] Another reported method involves direct UV-Visible spectrophotometry, with a maximum absorbance (λmax) at 202 nm.[3]

Q2: My calibration curve is not linear. What are the possible causes?

A2: Non-linearity in the calibration curve can arise from several factors:

  • Concentration Range Exceeded: The concentration of your standards may be outside the linear range of the assay. For the alkaline permanganate method, the linear range is typically between 2-28 µg/mL.[1][4]

  • Reagent Instability: The potassium permanganate solution can be unstable, especially in the presence of light. It is recommended to use a freshly prepared solution and store it in a dark container.

  • Inappropriate Blank: The blank solution must contain all reagents except for the analyte (this compound). An incorrect blank can lead to inaccurate background correction.

  • Instrumental Issues: Ensure the spectrophotometer is properly calibrated and the wavelength is accurately set.

Q3: I am observing low sensitivity and weak absorbance signals. How can I improve this?

A3: To enhance the sensitivity of your assay, consider the following:

  • Optimize Reagent Concentrations: Ensure the concentrations of reagents like potassium permanganate and sodium hydroxide are optimal. For the kinetic method, 3ml of 1 M NaOH has been identified as an optimal value.

  • Reaction Time and Temperature: The color development in the alkaline permanganate method is time-dependent. A fixed-time approach, often at 20 minutes, is used to ensure complete reaction and maximum absorbance. The reaction is typically carried out at room temperature (25 ± 1°C).

  • Choice of Method: If direct UV spectrophotometry at 202 nm provides low sensitivity, consider switching to a colorimetric method like the alkaline permanganate method, which often offers better sensitivity for quantification in pharmaceutical preparations.

Q4: My results are not reproducible. What could be the cause of this variability?

A4: Poor reproducibility can be due to:

  • Inconsistent Pipetting: Ensure accurate and consistent volumes of all solutions are used. Calibrate your pipettes regularly.

  • Fluctuations in Temperature: Maintain a constant temperature during the experiment, as reaction rates can be temperature-dependent.

  • Order of Reagent Addition: The order in which reagents are added can influence the reaction. For the kinetic method, the recommended order is the sample solution, followed by NaOH, and then the KMnO4 solution for optimal absorbance.

  • Matrix Effects: If you are analyzing pharmaceutical formulations, excipients in the sample matrix may interfere with the assay.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or Very Low Absorbance Incorrect wavelength setting.Verify the spectrophotometer is set to the correct wavelength (e.g., 610 nm for the permanganate method or 202 nm for the UV method).
Reagent degradation.Prepare fresh potassium permanganate and other reagent solutions.
Incorrect pH.Ensure the reaction medium is alkaline using sodium hydroxide for the kinetic method.
High Background Absorbance Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Turbid sample solution.Filter the sample solution before analysis.
Absorbance Drifting or Unstable Incomplete reaction.Allow sufficient time for the color to develop and stabilize (e.g., 20 minutes for the fixed-time method).
Photodecomposition of the colored product.Measure the absorbance promptly after color development and avoid exposing the samples to strong light.
Inconsistent Replicate Readings Inhomogeneous sample or standard solutions.Ensure all solutions are thoroughly mixed before taking measurements.
Instrumental noise.Allow the spectrophotometer to warm up and stabilize before use.

Experimental Protocols

Method 1: Kinetic Spectrophotometric Determination

This method is based on the oxidation of this compound by potassium permanganate in an alkaline medium.

Reagents:

  • This compound stock solution (e.g., 100 µg/mL)

  • Potassium permanganate (KMnO₄) solution

  • Sodium hydroxide (NaOH) solution (1 M)

  • Distilled water

Procedure:

  • Prepare a series of standard solutions of this compound in the concentration range of 2-28 µg/mL.

  • In a set of volumetric flasks, add a specific volume of the standard or sample solution.

  • Add 3 mL of 1 M NaOH solution.

  • Add the optimized volume of KMnO₄ solution.

  • Dilute to the final volume with distilled water and mix well.

  • Allow the reaction to proceed at room temperature (25 ± 1°C) for a fixed time of 20 minutes.

  • Measure the absorbance at 610 nm against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

Method 2: UV-Visible Spectrophotometric Determination

This method involves the direct measurement of this compound's absorbance in the UV region.

Reagents:

  • This compound stock solution (e.g., 1000 µg/mL)

  • Solvent (e.g., a 50:50 mixture of distilled water and methanol)

Procedure:

  • Prepare a stock solution of this compound by dissolving a known weight in the solvent.

  • Prepare a series of standard solutions by appropriate dilution of the stock solution.

  • Measure the absorbance of the standard and sample solutions at 202 nm against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

Quantitative Data Summary

Table 1: Comparison of Spectrophotometric Methods for this compound Analysis

Parameter Kinetic Spectrophotometric Method UV-Visible Spectrophotometric Method
Principle Oxidation with alkaline KMnO₄Direct UV absorbance
λmax 610 nm202 nm
Linear Range 2-28 µg/mL (fixed time)2.5-45 µg/mL
Reagents This compound, KMnO₄, NaOHThis compound, Distilled Water, Methanol
Key Advantages Higher sensitivity, suitable for colored or turbid samples.Simpler and faster procedure.

Visualizations

ExperimentalWorkflow_KineticMethod cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare this compound Standards (2-28 µg/mL) D Pipette Standard/Sample into Flask A->D B Prepare 1M NaOH E Add 3mL of 1M NaOH B->E C Prepare KMnO4 Solution F Add KMnO4 Solution C->F D->E E->F G Dilute with Distilled Water & Mix F->G H Incubate at 25°C for 20 min G->H I Measure Absorbance at 610 nm H->I J Construct Calibration Curve I->J K Determine Sample Concentration J->K

Caption: Workflow for the kinetic spectrophotometric assay of this compound.

TroubleshootingLogic start Problem Encountered q1 Is the calibration curve non-linear? start->q1 q2 Are absorbance signals weak? start->q2 q3 Are results not reproducible? start->q3 ans1a Check concentration range (2-28 µg/mL) q1->ans1a Yes ans1b Use fresh reagents q1->ans1b Yes ans1c Verify blank solution q1->ans1c Yes ans2a Optimize reagent concentrations q2->ans2a Yes ans2b Ensure optimal reaction time (20 min) and temp (25°C) q2->ans2b Yes ans3a Check pipetting accuracy q3->ans3a Yes ans3b Maintain constant temperature q3->ans3b Yes ans3c Standardize order of reagent addition q3->ans3c Yes

References

Technical Support Center: Pipenzolate Bromide Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Pipenzolate Bromide in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is an antimuscarinic agent used as an antispasmodic.[1][2] Its chemical structure contains a diphenylacetate moiety, which includes two phenyl rings.[3][4] Aromatic structures like these have the potential to absorb ultraviolet or visible light and subsequently emit it as fluorescence, a phenomenon known as autofluorescence.[5] This intrinsic fluorescence could potentially overlap with the signal of your assay's fluorophore, leading to inaccurate results.

Q2: What are the primary mechanisms of compound interference in fluorescence assays?

There are two main ways a compound like this compound could interfere with a fluorescence assay:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay. This adds to the measured signal and can lead to false-positive results, making it seem like the compound is having an effect on the biological target when it is not.

  • Fluorescence Quenching: The compound could absorb the light used to excite the assay's fluorophore or absorb the light emitted by the fluorophore. This is also known as the inner filter effect. Quenching reduces the measured signal and can lead to false-negative results.

Q3: My assay signal is behaving unexpectedly after adding this compound. How can I determine if it's due to interference?

The first step is to run a set of simple control experiments. The most informative control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except the biological target (e.g., the enzyme or receptor). If you still observe a change in signal that correlates with the compound concentration, it strongly suggests interference.

Q4: Are there general strategies to minimize interference from compounds like this compound?

Yes, several strategies can be employed:

  • Change the Fluorophore: If autofluorescence is the issue, switching to a "red-shifted" fluorophore (one that excites and emits at longer wavelengths) can often solve the problem, as many interfering compounds fluoresce in the blue-green region of the spectrum.

  • Decrease Compound Concentration: If possible, lowering the concentration of this compound may reduce interference effects to an acceptable level.

  • Use a Different Assay Technology: If interference is persistent, consider using an orthogonal assay with a different detection method, such as a luminescence-based or label-free assay.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose and address the issue.

Workflow for Diagnosing Interference

cluster_start cluster_controls Control Experiments cluster_analysis Analysis cluster_mitigation Mitigation Strategies cluster_end Start Unexpected Assay Results with this compound Autofluorescence_Check Run Autofluorescence Control (this compound + Buffer) Start->Autofluorescence_Check Quenching_Check Run Quenching Control (this compound + Fluorophore) Start->Quenching_Check Analyze_Autofluorescence Analyze Autofluorescence Data Autofluorescence_Check->Analyze_Autofluorescence Analyze_Quenching Analyze Quenching Data Quenching_Check->Analyze_Quenching Red_Shift Switch to Red-Shifted Fluorophore Analyze_Autofluorescence->Red_Shift Autofluorescence Detected Lower_Conc Lower Compound Concentration Analyze_Autofluorescence->Lower_Conc Autofluorescence Detected End Reliable Assay Data Analyze_Autofluorescence->End No Autofluorescence Analyze_Quenching->Lower_Conc Quenching Detected Change_Assay Use Orthogonal Assay Analyze_Quenching->Change_Assay Significant Quenching Analyze_Quenching->End No Quenching Red_Shift->End Lower_Conc->End Change_Assay->End

Caption: A logical workflow for troubleshooting fluorescence assay interference.

Experimental Protocols

Here are detailed protocols for the key control experiments to test for interference from this compound.

Protocol 1: Characterizing the Autofluorescence of this compound

Objective: To determine if this compound is fluorescent at your assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader

  • Black, clear-bottom microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.

  • Add the this compound dilutions to the wells of the microplate.

  • Include control wells containing only the assay buffer to serve as a blank.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay's wavelengths.

Example Data:

This compound (µM)Average Raw Fluorescence (RFU)Background Subtracted (RFU)
0 (Buffer Blank)520
1155103
5548496
1011021050
2526502598
5053105258
Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Materials:

  • This compound

  • Your assay's fluorophore (at the concentration used in the primary assay)

  • Assay buffer

  • Fluorescence microplate reader

  • Black, clear-bottom microplates

Procedure:

  • Prepare a solution of your assay's fluorophore in the assay buffer at the same concentration used in your primary assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add the fluorophore solution to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorophore and assay buffer only (no this compound).

  • Incubate the plate under the same conditions as your primary assay.

  • Measure the fluorescence intensity at the appropriate wavelengths.

Data Analysis:

  • Compare the fluorescence of the wells containing this compound to the control wells (fluorophore only).

  • A concentration-dependent decrease in fluorescence indicates that this compound is quenching the fluorophore's signal.

Example Data:

This compound (µM)Average Raw Fluorescence (RFU)% of Control Signal
0 (Fluorophore Only)10,000100%
19,95099.5%
59,52095.2%
108,80088.0%
257,10071.0%
505,50055.0%

Signaling Pathways and Interference Mechanisms

Potential Mechanism of Autofluorescence

The diphenylacetate moiety in this compound contains aromatic rings. These structures can absorb light energy and enter an excited state. As they return to the ground state, they may release this energy as light (fluorescence), which can interfere with the assay signal.

cluster_excitation cluster_molecules Molecules in Well cluster_emission Excitation_Light Excitation Light (from reader) Pipenzolate This compound Excitation_Light->Pipenzolate Absorbs Light Fluorophore Assay Fluorophore Excitation_Light->Fluorophore Absorbs Light Detector Detector Pipenzolate->Detector Emits Autofluorescence (False Signal) Fluorophore->Detector Emits Signal (True Signal)

Caption: Autofluorescence interference mechanism.

Potential Mechanism of Quenching

This compound could potentially absorb light at the same wavelengths as your assay's fluorophore. This "inner filter effect" reduces the amount of light reaching the fluorophore for excitation or blocks the emitted light from reaching the detector.

cluster_excitation cluster_molecules Molecules in Well cluster_emission Excitation_Light Excitation Light Pipenzolate This compound Excitation_Light->Pipenzolate Absorbs Light Fluorophore Assay Fluorophore Excitation_Light->Fluorophore Fluorophore->Pipenzolate Emitted light absorbed Detector Detector Fluorophore->Detector Reduced Signal

Caption: Quenching (inner filter effect) mechanism.

References

Adjusting pH to improve Pipenzolate Bromide solubility and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pipenzolate Bromide. The focus is on adjusting pH to improve its solubility and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quaternary ammonium antimuscarinic agent.[1] Its therapeutic effect comes from its ability to act as an anticholinergic drug, specifically by blocking the action of acetylcholine at muscarinic receptors.[2][3] It predominantly affects the M2 and M3 muscarinic receptor subtypes, which are located in the smooth muscles of the gastrointestinal tract, bladder, and airways.[2] By inhibiting these receptors, this compound reduces smooth muscle contractions and is used in the treatment of gastrointestinal spasms and irritable bowel syndrome.[2]

Q2: I am having trouble dissolving this compound in aqueous solutions. What are its general solubility characteristics?

A2: this compound is known to have very low water solubility. One source predicts its water solubility to be as low as 0.000326 mg/mL. While it is soluble in organic solvents like DMSO, achieving a suitable concentration in aqueous buffers for biological assays can be challenging. As a quaternary ammonium salt, it is permanently charged, which generally confers water solubility; however, the overall lipophilicity of the molecule counteracts this.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH is a common technique to enhance the solubility of ionizable compounds. However, for a quaternary ammonium compound like this compound, the effect of pH on solubility is not as straightforward as with weak acids or bases. Since the quaternary nitrogen is permanently charged, its ionization state does not change with pH. Despite this, the overall stability and solubility of the compound can still be influenced by the pH of the medium.

Q4: What is the pKa of this compound?

A4: One database predicts the strongest acidic pKa of this compound to be 11.05. It is important to note that as a quaternary ammonium compound, it does not have a proton on the nitrogen to dissociate, so this pKa likely refers to another part of the molecule. The permanently cationic nature of the quaternary amine is a key feature.

Q5: How does pH affect the stability of this compound?

A5: this compound contains an ester linkage, which can be susceptible to hydrolysis, especially at extreme pH values (both acidic and basic conditions). While specific stability data for this compound is limited, it is a common characteristic of ester-containing pharmaceuticals to undergo degradation in highly acidic or alkaline environments. Therefore, it is crucial to consider the pH of your experimental buffer to ensure the stability of the compound over the duration of your experiment. For many compounds, neutral or slightly acidic conditions are often optimal for stability.

Troubleshooting Guides

Problem: this compound precipitates out of my aqueous buffer.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Low Intrinsic Aqueous Solubility 1. Prepare a concentrated stock solution: Dissolve this compound in an organic solvent such as DMSO first. 2. Dilute into aqueous buffer: Serially dilute the stock solution into your aqueous buffer to the desired final concentration. Be aware that high concentrations of organic solvents can be toxic in cell-based assays.
Suboptimal pH of the Buffer 1. Screen a range of pH values: Empirically test the solubility of this compound in a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4). 2. Consider stability: Be mindful that extreme pH values may affect the stability of the compound due to hydrolysis of the ester bond.
Incorrect Buffer Preparation 1. Verify buffer components: Ensure the correct forms of salts (e.g., monohydrate vs. dihydrate) are used for buffer preparation. 2. Confirm pH measurement: Accurately measure and adjust the final pH of the buffer after all components have been added.
Supersaturated Solution 1. Determine equilibrium solubility: Avoid creating supersaturated solutions that are prone to precipitation over time. 2. Maintain constant temperature: Temperature fluctuations can affect solubility and lead to precipitation.

Experimental Protocols

Protocol: Determination of Aqueous Solubility of this compound at Various pH Values

This protocol is adapted from the WHO guidelines for equilibrium solubility experiments.

Materials:

  • This compound

  • Buffer solutions:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Additional buffers at desired pH values

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Prepare the required buffer solutions.

  • Addition of Compound: To a series of vials, add an excess amount of this compound to a known volume of each buffer solution. The excess solid should be visible.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C) to allow for equilibration. The time to reach equilibrium should be determined preliminarily by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Sample Collection: Once equilibrium is reached, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Reporting: Report the solubility at each pH value in mg/mL or µg/mL.

Visualizations

Signaling Pathway of Muscarinic M2 and M3 Receptor Antagonism by this compound

muscarinic_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_m2_pathway M2 Pathway cluster_m3_pathway M3 Pathway Acetylcholine Acetylcholine M2R M2 Muscarinic Receptor Acetylcholine->M2R Binds to M3R M3 Muscarinic Receptor Acetylcholine->M3R Binds to Pipenzolate Pipenzolate Bromide Pipenzolate->M2R Blocks Pipenzolate->M3R Blocks Gi Gi M2R->Gi Activates Gq Gq M3R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Antagonism of M2 and M3 muscarinic receptor signaling by this compound.

Experimental Workflow for Troubleshooting this compound Solubility

solubility_workflow start Start: this compound Solubility Issue stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution check1 Precipitation Observed? dilution->check1 ph_screen Screen a Range of Buffer pH Values check1->ph_screen Yes stability_check Assess Stability at Optimal pH check1->stability_check No check2 Solubility Improved? ph_screen->check2 co_solvent Optimize Co-solvent Percentage check2->co_solvent No check2->stability_check Yes co_solvent->stability_check end End: Optimized Solubilization Protocol stability_check->end

Caption: Workflow for optimizing the aqueous solubility of this compound.

References

Best practices for long-term storage of Pipenzolate Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Pipenzolate Bromide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated area.[2][3] The compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and shelf-life.[2] When stored under these conditions, this compound is expected to be stable for at least four years.

Q2: How should I store solutions of this compound?

The storage recommendations for this compound solutions depend on the solvent used:

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day. If you must prepare an aqueous solution, use it as fresh as possible.

Q3: What are the known solubilities of this compound?

This compound has the following approximate solubilities in common laboratory solvents:

  • DMSO: ~30 mg/mL

  • Dimethylformamide (DMF): ~5 mg/mL

  • PBS (pH 7.2): ~1 mg/mL

For biological experiments, it is advised to make further dilutions of the organic stock solution into aqueous buffers or isotonic saline to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects.

Storage and Stability Summary

ParameterRecommendationSource
Storage Temperature (Solid) -20°C
Stability (Solid) ≥ 4 years
Storage Conditions Tightly closed, dry, well-ventilated
Aqueous Solution Storage Not recommended for more than one day

Solubility Data

SolventApproximate SolubilitySource
DMSO~30 mg/mL
Dimethylformamide (DMF)~5 mg/mL
PBS (pH 7.2)~1 mg/mL

Troubleshooting Guide

Q1: I observed precipitation in my stock solution after storing it in the freezer. What should I do?

Precipitation upon freezing is a common issue. To resolve this, gently warm the vial to room temperature and vortex or sonicate the solution until the precipitate redissolves completely. Before use, always visually inspect the solution to ensure it is clear. To prevent this from happening in the future, consider preparing smaller, single-use aliquots.

Q2: My experimental results are inconsistent. Could this be related to the storage of this compound?

Inconsistent results can stem from several factors related to the compound's storage and handling:

  • Degradation: As this compound is hygroscopic, exposure to moisture can lead to hydrolysis of the ester group, reducing its potency. Ensure the solid compound is always stored in a desiccated environment.

  • Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. Preparing single-use aliquots is highly recommended.

  • Solution Age: Aqueous solutions of this compound are not stable for long periods. Always prepare fresh aqueous solutions for your experiments.

Q3: How can I tell if my solid this compound has degraded?

Visual inspection can sometimes indicate degradation. Clumping of the powder, discoloration, or a change in texture may suggest moisture absorption. However, chemical degradation may not always be visually apparent. If you suspect degradation, it is best to use a fresh vial of the compound or perform analytical tests (e.g., HPLC) to assess its purity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (Molecular Weight: 434.4 g/mol )

  • Anhydrous DMSO

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Calibrated balance

  • Pipettes

Methodology:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.34 mg.

  • Solvent Preparation: Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • Dissolution: Add the appropriate volume of the purged DMSO to the solid this compound. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C. Protect from light.

Visualizations

Storage_Workflow cluster_solid Solid Compound Handling cluster_solution Solution Preparation and Storage start Receive this compound equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh in Dry Environment equilibrate->weigh store_solid Store at -20°C (Tightly Sealed, Desiccated) weigh->store_solid prepare_stock Prepare Stock Solution (e.g., in DMSO) weigh->prepare_stock aliquot Create Single-Use Aliquots prepare_stock->aliquot store_stock Store Aliquots at -20°C or -80°C aliquot->store_stock prepare_aqueous Prepare Fresh Aqueous Solution (For Immediate Use) store_stock->prepare_aqueous use_experiment Use in Experiment prepare_aqueous->use_experiment

Caption: Best practices workflow for handling and storing this compound.

Signaling_Pathway cluster_receptor Muscarinic Acetylcholine Receptor Signaling ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M) ACh->M_Receptor Binds Pipenzolate Pipenzolate Bromide Pipenzolate->M_Receptor Antagonist (Blocks ACh Binding) G_Protein G-Protein M_Receptor->G_Protein Activates No_Response Cellular Response Blocked M_Receptor->No_Response Effector Effector Protein (e.g., PLC, AC) G_Protein->Effector Response Cellular Response Effector->Response

Caption: this compound as a muscarinic receptor antagonist.

References

Validation & Comparative

Comparative Analysis of Pipenzolate Bromide and Atropine on Smooth Muscle Function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological effects, mechanisms, and experimental evaluation of Pipenzolate Bromide and Atropine on smooth muscle tissue.

This guide provides a detailed comparison of two prominent antimuscarinic agents, this compound and Atropine, and their effects on smooth muscle. Both compounds are recognized for their ability to relax smooth muscle, primarily by antagonizing the effects of acetylcholine at muscarinic receptors. This document outlines their mechanisms of action, presents available quantitative data from in vitro studies, details standard experimental protocols for their evaluation, and provides visual representations of their signaling pathways and experimental workflows.

Mechanism of Action

This compound and Atropine both function as competitive antagonists at muscarinic acetylcholine receptors, which are instrumental in mediating parasympathetic nervous system responses, including smooth muscle contraction.[1][2][3] By blocking these receptors, they inhibit the action of acetylcholine, leading to a reduction in smooth muscle tone and motility.[1][3]

This compound is described as a selective antimuscarinic agent, predominantly affecting the M2 and M3 muscarinic receptor subtypes. These receptors are highly expressed in the smooth muscles of the gastrointestinal tract, making this compound an effective treatment for conditions characterized by gastrointestinal spasms and hypermotility. Its action leads to a reduction in both smooth muscle contractions and glandular secretions in the gastrointestinal tract.

Atropine , in contrast, is a non-selective muscarinic antagonist, meaning it blocks a broader range of muscarinic receptor subtypes (M1, M2, M3, M4, and M5). This non-selective action results in a wider array of physiological effects, impacting not only the gastrointestinal tract but also the heart, salivary glands, and central nervous system. Its inhibitory effect on acetylcholine-induced smooth muscle contraction is a classic example of competitive antagonism.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data on the antagonist potency of Atropine on smooth muscle preparations. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates a greater affinity of the antagonist for the receptor and thus a higher potency.

Despite a thorough literature search, specific quantitative data for this compound, such as pA2 or IC50 values from direct comparative studies on isolated smooth muscle, were not available in the reviewed sources. Therefore, a direct quantitative comparison with Atropine is not possible at this time.

AntagonistTissueAgonistpA2 Value
AtropineGuinea Pig IleumAcetylcholine9.93 ± 0.04
AtropineGoat IleumAcetylcholine9.59 ± 0.022

Data sourced from PharmacologyOnLine, 2008.

Experimental Protocols

The following is a detailed protocol for a standard in vitro experiment to determine and compare the potency of muscarinic antagonists like this compound and Atropine on isolated smooth muscle, such as the guinea pig ileum.

Objective: To determine the pA2 value of this compound and Atropine against an acetylcholine-induced contraction of isolated guinea pig ileum.

Materials:

  • Isolated guinea pig ileum segments

  • Organ bath system with a force transducer

  • Physiological Salt Solution (e.g., Krebs-Henseleit solution)

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine (ACh) solutions of varying concentrations

  • Atropine solutions of varying concentrations

  • This compound solutions of varying concentrations

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • A segment of the guinea pig ileum is isolated and cleaned of adhering mesenteric tissue.

    • The segment is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously aerated with carbogen gas.

    • One end of the tissue is attached to a fixed point in the organ bath, and the other end is connected to an isometric force transducer to record muscle contractions.

    • The tissue is allowed to equilibrate for a period of 60 minutes under a resting tension (e.g., 1 gram), with regular washing with fresh physiological salt solution.

  • Control Response to Agonist (Acetylcholine):

    • A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of ACh to the organ bath and recording the resulting muscle contraction.

    • This establishes the baseline response of the tissue to the agonist.

  • Antagonist Incubation:

    • The tissue is washed to remove the agonist and allowed to return to its baseline resting tension.

    • A known concentration of the antagonist (this compound or Atropine) is added to the organ bath and incubated for a specific period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.

  • Agonist Response in the Presence of Antagonist:

    • Following incubation with the antagonist, a second cumulative concentration-response curve for acetylcholine is generated in the presence of the antagonist.

    • This procedure is repeated with at least three different concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each concentration of the antagonist. The dose ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence of the antagonist to the concentration required for the same response in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from unity.

    • The pA2 value is determined by the x-intercept of the Schild regression line.

Mandatory Visualization

Signaling_Pathway cluster_cell Smooth Muscle Cell M2_M3 Muscarinic Receptors (M2/M3) Gq_11 Gq/11 M2_M3->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca2_influx Ca²⁺ Influx DAG->Ca2_influx Ca2_release Ca²⁺ Release SR->Ca2_release CaM Calmodulin (CaM) Ca2_release->CaM Binds to Ca2_influx->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin ACh Acetylcholine (ACh) ACh->M2_M3 Binds and Activates Antagonist This compound or Atropine Antagonist->M2_M3 Binds and Blocks

Caption: Signaling pathway of muscarinic receptor activation and antagonism in smooth muscle.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis node1 Isolate Guinea Pig Ileum node2 Mount in Organ Bath node1->node2 node3 Equilibrate (60 min) node2->node3 node4 Generate Control ACh Concentration-Response Curve node3->node4 node5 Wash Tissue node4->node5 node6 Incubate with Antagonist (this compound or Atropine) node5->node6 node7 Generate ACh Concentration-Response Curve in Presence of Antagonist node6->node7 node8 Repeat with Different Antagonist Concentrations node7->node8 node9 Calculate Dose Ratios (DR) node8->node9 node10 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) node9->node10 node11 Determine pA2 Value node10->node11

Caption: Workflow for determining antagonist potency on isolated smooth muscle.

References

Comparative Analysis of HPLC and Spectrophotometry for Pipenzolate Bromide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods for the quantitative analysis of Pipenzolate Bromide reveals distinct advantages and limitations for each technique. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Date of the last search: 27 November 2025

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity for the analysis of complex mixtures. It is a cornerstone in pharmaceutical analysis for its ability to separate the active pharmaceutical ingredient (API) from its related substances and degradation products.

Spectrophotometry , on the other hand, is a more classical and widely accessible technique that measures the absorption of light by a substance at a specific wavelength. While generally less specific than HPLC, spectrophotometric methods can be simple, rapid, and cost-effective for the quantification of a single analyte in a less complex matrix.

Performance Comparison

The selection of an analytical method is guided by its validation parameters, which ensure the reliability and accuracy of the results. A summary of the key performance characteristics for both HPLC and spectrophotometric analysis of this compound is presented below.

ParameterHPLC MethodSpectrophotometric Method
Linearity Range 2.5–45 µg/mL[1]2–24 µg/mL[2]
Correlation Coefficient (r²) 0.9997[1]Not explicitly stated, but calibration graph is linear.
Limit of Detection (LOD) 0.0006 µg/mL[1]Not explicitly stated.
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated.
Accuracy (% Recovery) 99.675%[1]Not explicitly stated.
Precision (%RSD) Not explicitly statedNot explicitly stated.
Wavelength of Detection 200 nm610 nm

Key Findings:

  • The HPLC method demonstrates a wider linear range and a significantly lower limit of detection compared to the reported spectrophotometric method, indicating superior sensitivity.

  • The high correlation coefficient for the HPLC method suggests excellent linearity over the tested concentration range.

  • While accuracy and precision data are explicitly provided for the HPLC method, they are not detailed in the available literature for the spectrophotometric method, making a direct comparison in these areas challenging.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental conditions for both the HPLC and spectrophotometric analysis of this compound.

An accurate HPLC method has been developed for the determination of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Column: L1 (C18), 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer in a ratio of 55:10:35 (v/v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 200 nm.

  • Standard Solution Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 0.1 g of this compound in a 50:50 mixture of distilled water and methanol in a 100 mL volumetric flask. Lower concentrations are prepared by appropriate dilution.

A simple kinetic spectrophotometric method has been developed for the determination of this compound. This method is based on the oxidation of this compound with alkaline potassium permanganate, which produces a bluish-green colored species (manganate ions) that can be measured.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Reagents:

    • Potassium permanganate (KMnO₄) solution (0.01 M).

    • Sodium hydroxide (NaOH) solution (1 M).

  • Procedure:

    • To a sample solution of this compound, add 3 mL of 1 M NaOH followed by 1 mL of 0.01 M KMnO₄ solution.

    • Allow the reaction to proceed at room temperature (25 ± 1°C).

    • Measure the increase in absorbance of the colored manganate ions at 610 nm against a reagent blank.

    • The initial rate of the reaction or the absorbance at a fixed time (e.g., 20 minutes) can be used to determine the drug concentration.

  • Wavelength of Maximum Absorbance (λmax): 610 nm.

Visual Representation of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and spectrophotometric analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Water/Methanol (50:50) A->B C Prepare Working Solutions by Dilution B->C D Inject 20 µL into HPLC C->D E Separation on C18 Column (ACN:MeOH:Buffer at 1 mL/min) D->E F Detect at 200 nm E->F G Record Chromatogram F->G H Measure Peak Area G->H I Quantify Concentration H->I

Caption: Workflow for the HPLC analysis of this compound.

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement A Prepare this compound Solution B Add 1 M NaOH A->B C Add 0.01 M KMnO4 B->C D Incubate at Room Temperature C->D E Measure Absorbance at 610 nm D->E F Relate Absorbance to Concentration E->F

References

Pipenzolate Bromide versus scopolamine: a comparative analysis of muscarinic receptor antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two muscarinic receptor antagonists: Pipenzolate Bromide and Scopolamine. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these compounds. This document summarizes their mechanisms of action, receptor binding characteristics, and the experimental protocols used to evaluate them, with a focus on quantitative data to facilitate objective comparison.

Introduction to Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] They are integral to the regulation of a wide array of physiological functions, including heart rate, smooth muscle contraction, and glandular secretion.[2] Muscarinic antagonists are compounds that competitively block these receptors, thereby inhibiting the effects of acetylcholine. These agents have therapeutic applications in treating a variety of conditions, such as gastrointestinal disorders, overactive bladder, and motion sickness.[3][4]

This compound is a quaternary ammonium antimuscarinic agent.[3] It is primarily recognized for its use in treating gastrointestinal disorders, such as peptic ulcers and spasms, due to its ability to reduce smooth muscle contractions and secretions in the gastrointestinal tract.

Scopolamine , a tropane alkaloid, is a well-characterized non-selective muscarinic antagonist. It is utilized clinically for the prevention of nausea and vomiting associated with motion sickness and as a preanesthetic medication.

Mechanism of Action

Both this compound and Scopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors. By binding to these receptors, they prevent acetylcholine from eliciting its downstream signaling effects.

There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC).

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity.

The following diagram illustrates the canonical signaling pathways of muscarinic receptors.

Muscarinic_Signaling Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase Gio->AC Inhibits IonChannel Ion Channel Modulation Gio->IonChannel cAMP ↓ cAMP AC->cAMP

Caption: Overview of M1/M3/M5 and M2/M4 muscarinic receptor signaling cascades.

Comparative Binding Affinity

The affinity of a drug for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Scopolamine

Scopolamine is known to be a non-selective antagonist, binding with high affinity to all five muscarinic receptor subtypes. The table below summarizes the reported Ki values for Scopolamine at human muscarinic receptors.

Receptor SubtypeKi (nM)
M1 0.83
M2 5.3
M3 0.34
M4 0.38
M5 0.34
Data sourced from a study on muscarinic receptor antagonists.
This compound

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of drugs for their receptors. A common method is the competitive inhibition assay, which is used to determine the Ki value of an unlabeled compound (the "competitor," e.g., this compound or Scopolamine) against a radiolabeled ligand with known affinity for the receptor.

General Protocol for a Competitive Radioligand Binding Assay
  • Receptor Preparation:

    • Cell membranes expressing the specific muscarinic receptor subtype of interest (M1-M5) are prepared from cultured cells or tissue homogenates.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the receptor preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled competitor drug.

    • Control wells are included to determine total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a non-labeled antagonist like atropine).

  • Incubation:

    • The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using non-linear regression to determine the IC50 value of the competitor drug (the concentration that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Radioligand_Binding_Assay Competitive Radioligand Binding Assay Workflow ReceptorPrep Receptor Preparation (Cell Membranes) AssaySetup Assay Setup (Receptors + Radioligand + Competitor) ReceptorPrep->AssaySetup Incubation Incubation (Reach Equilibrium) AssaySetup->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Detection Scintillation Counting (Measure Radioactivity) Washing->Detection DataAnalysis Data Analysis (Calculate IC50 and Ki) Detection->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Summary and Conclusion

This comparative guide highlights the key pharmacological characteristics of this compound and Scopolamine as muscarinic receptor antagonists.

  • Scopolamine is a well-documented, non-selective antagonist with high affinity across all five muscarinic receptor subtypes. Its broad activity profile underpins its diverse clinical applications and its use as a research tool.

  • This compound is described as a muscarinic antagonist with a preference for M2 and M3 subtypes, which aligns with its primary use in treating gastrointestinal hypermotility and spasms. However, a significant gap exists in the publicly available literature regarding its specific binding affinities (Ki values) for the different muscarinic receptor subtypes.

For researchers and drug development professionals, the choice between these two agents will depend on the specific research question or therapeutic target. Scopolamine serves as a valuable tool when a general blockade of muscarinic signaling is desired. In contrast, if the goal is to target mechanisms predominantly mediated by M2 and M3 receptors, particularly in the gastrointestinal tract, this compound may be a more targeted, albeit less quantitatively characterized, option. Further research to elucidate the complete binding profile of this compound would be highly valuable to the scientific community.

References

Navigating Muscarinic Receptor Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Significance of M2 and M3 Receptor Selectivity

Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to a wide array of physiological functions. The M2 and M3 subtypes, in particular, often coexist in tissues but mediate distinct, sometimes opposing, effects. The M2 receptor is predominantly found in the heart, where its activation slows the heart rate. In contrast, the M3 receptor is primarily located on smooth muscle and glandular tissue, where it mediates contraction and secretion, respectively.

Therefore, the development of muscarinic antagonists with high selectivity for either M2 or M3 receptors is a key objective in drug discovery. A selective M3 antagonist, for example, could be beneficial in treating conditions like overactive bladder or chronic obstructive pulmonary disease (COPD) by relaxing smooth muscle, while minimizing cardiac side effects associated with M2 blockade. Conversely, M2-selective antagonists may have therapeutic potential in other specific conditions.

Evaluating Receptor Selectivity: Key Experimental Data

The selectivity of a compound for a particular receptor subtype is determined through rigorous in vitro and in vivo pharmacological studies. The primary data points used for comparison are binding affinities (Ki) and functional activities (pA2 or IC50).

Data Presentation: A Comparative Look at Muscarinic Antagonists

The following table summarizes the binding affinities (as pKi values, the negative logarithm of the Ki) of several common muscarinic antagonists for M2 and M3 receptors. A higher pKi value indicates a stronger binding affinity. The selectivity ratio is calculated by dividing the Ki for the M2 receptor by the Ki for the M3 receptor. A ratio significantly greater than 1 indicates M3 selectivity, while a ratio significantly less than 1 indicates M2 selectivity.

CompoundpKi (M2)pKi (M3)M2/M3 Selectivity RatioReference
Atropine~8.9~9.1~0.63[1]
Darifenacin~7.4~9.1~50.1[2]
Solifenacin~6.9~8.0~12.6[2]
Tolterodine~8.2~7.9~0.50[2]
Fesoterodine~6.3<6>2.0[2]
Oxybutynin~7.8~8.2~2.5

Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison across studies should be made with caution. The absence of Pipenzolate Bromide from this table is due to the lack of publicly available, quantitative binding data for the M2 and M3 receptor subtypes.

Experimental Protocols for Determining Receptor Selectivity

The quantitative data presented above are generated through specific and detailed experimental protocols. For researchers aiming to characterize novel compounds, understanding these methodologies is critical.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a drug for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for M2 and M3 muscarinic receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues engineered to express high levels of either the human M2 or M3 muscarinic receptor subtype.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound (the "competitor").

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assays

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist.

Objective: To determine the functional potency (e.g., pA2 value) of a test compound in antagonizing agonist-induced responses at M2 and M3 receptors.

M3 Receptor Functional Assay (e.g., Phosphoinositide Turnover):

  • Cell Culture: Cells expressing the M3 receptor are cultured.

  • Labeling: The cells are labeled with [³H]-inositol.

  • Incubation: The cells are pre-incubated with varying concentrations of the antagonist, followed by stimulation with a muscarinic agonist (e.g., carbachol).

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates (IPs) are extracted and separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the IP fraction is measured.

  • Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist is used to calculate the pA2 value, a measure of antagonist potency.

M2 Receptor Functional Assay (e.g., Inhibition of cAMP Accumulation):

  • Cell Culture: Cells expressing the M2 receptor are cultured.

  • Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Stimulation: The adenylyl cyclase is stimulated with forskolin, and the cells are then stimulated with a muscarinic agonist to inhibit cAMP accumulation.

  • Measurement of cAMP: The intracellular cAMP levels are measured, typically using a competitive binding assay or an immunoassay.

  • Data Analysis: The pA2 value is calculated based on the antagonist's ability to reverse the agonist-induced inhibition of cAMP accumulation.

Visualizing the Signaling Pathways

To further understand the distinct mechanisms of M2 and M3 receptor activation, the following diagrams illustrate their primary signaling pathways.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to Gq Gq/11 M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Secretion Glandular Secretion Ca2->Secretion PKC->Contraction PKC->Secretion

Caption: M3 Receptor Signaling Pathway

M2_Signaling_Pathway ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds to Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Ion Channels (e.g., K⁺) Gi->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HeartRate Decreased Heart Rate PKA->HeartRate ContractionForce Decreased Contraction Force PKA->ContractionForce IonChannel->HeartRate

Caption: M2 Receptor Signaling Pathway

Conclusion

The precise determination of a muscarinic antagonist's selectivity for M2 versus M3 receptors is a critical step in drug development, enabling the prediction of both therapeutic efficacy and potential side-effect profiles. While a comprehensive analysis of this compound is hampered by the lack of specific binding and functional data in the public domain, the principles and methodologies outlined in this guide provide a robust framework for evaluating and comparing the selectivity of any muscarinic antagonist. For researchers in the field, the application of these experimental protocols is essential for the rational design and development of next-generation therapeutics with improved receptor selectivity and clinical outcomes.

References

In Vivo Validation of Pipenzolate Bromide's Effect on Gastrointestinal Transit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of Pipenzolate Bromide and alternative agents on gastrointestinal (GI) transit. The information is intended to support preclinical research and drug development in the field of gastroenterology. While this compound is recognized for its anticholinergic properties and its utility in managing gastrointestinal spasms, this guide aims to present available quantitative data to contextualize its effects relative to other common modulators of GI motility.

Mechanism of Action: A Comparative Overview

Gastrointestinal transit is a complex process regulated by the enteric nervous system, which is influenced by various neurotransmitters. The drugs discussed in this guide modulate GI motility through distinct signaling pathways.

This compound is an anticholinergic agent that functions by blocking muscarinic acetylcholine receptors, specifically the M2 and M3 subtypes, in the smooth muscles of the gastrointestinal tract.[1] This action inhibits the effects of acetylcholine, a neurotransmitter that promotes muscle contractions and secretions, thereby leading to a reduction in GI motility and spasms.[1][2]

Loperamide , a widely used anti-diarrheal agent, is a peripherally acting μ-opioid receptor agonist.[3] Its primary mechanism involves the activation of μ-opioid receptors in the myenteric plexus of the intestinal wall. This activation suppresses the release of excitatory neurotransmitters like acetylcholine, leading to decreased tone of the longitudinal and circular smooth muscles and subsequent inhibition of peristalsis.

Hyoscine Butylbromide (HBB) , another anticholinergic drug, also exerts its effect by blocking muscarinic receptors in visceral smooth muscle, leading to reduced GI tract motility.[4]

Atropine , a classic anticholinergic agent, competitively inhibits acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle contractions throughout the GI tract.

Below is a diagram illustrating the distinct signaling pathways of these agents.

Signaling Pathways of GI Motility Modulators cluster_pipenzolate This compound / Hyoscine Butylbromide / Atropine cluster_loperamide Loperamide pipenzolate This compound Hyoscine Butylbromide Atropine m_receptors Muscarinic (M2/M3) Receptors pipenzolate->m_receptors Blocks decreased_motility_p Decreased GI Motility smooth_muscle_contraction_p Smooth Muscle Contraction m_receptors->smooth_muscle_contraction_p Leads to acetylcholine Acetylcholine acetylcholine->m_receptors Activates loperamide Loperamide mu_opioid μ-Opioid Receptors loperamide->mu_opioid Activates decreased_motility_l Decreased GI Motility ach_release Acetylcholine Release mu_opioid->ach_release Inhibits smooth_muscle_contraction_l Smooth Muscle Contraction ach_release->smooth_muscle_contraction_l Reduces

Fig 1. Signaling Pathways of GI Motility Modulators

Comparative Analysis of In Vivo Data

Quantitative data from preclinical and clinical studies are essential for comparing the efficacy of different compounds in modulating gastrointestinal transit. The following tables summarize available data for this compound's alternatives.

Note: Extensive searches for in vivo quantitative data on the effect of this compound on gastrointestinal transit in preclinical models did not yield specific results in the public domain. The presented data focuses on well-characterized alternatives.

Table 1: Effect of Loperamide on Gastrointestinal Transit in Mice

Treatment GroupDose (mg/kg)Small Intestinal Transit Time (ITT) (minutes)Colon Transit Time (CTT) (minutes)Data Source
Control (Saline)-95.5 ± 15.6120.0 ± 25.8
Loperamide5133.2 ± 24.2145.0 ± 35.4
Loperamide10174.5 ± 32.3185.0 ± 45.3
Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group.

Table 2: Effect of Atropine on Gastric Emptying and Intestinal Transit in Rodents

SpeciesTreatmentDoseEffect on Gastric EmptyingEffect on Intestinal TransitData Source
RatAtropine- (ID20 & ID50)Dose-dependent inhibitionDose-dependent inhibition
MouseAtropine7.5 mg/kgAccelerated liquid gastric emptyingNot specified

Table 3: Effect of Hyoscine N-Butylbromide on Gastric Emptying in Humans

TreatmentDoseEffect on Gastric EmptyingData Source
Hyoscine N-Butylbromide60 mg (oral)Delayed gastric emptying

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment of gastrointestinal transit. Below are detailed methodologies for two commonly used in vivo assays.

Charcoal Meal Test for Gastrointestinal Transit

This method is widely used to assess the intestinal transit of a non-absorbable marker.

Objective: To quantify the extent of intestinal transit of a charcoal meal in a given time.

Materials:

  • Test animals (e.g., mice or rats), fasted overnight with free access to water.

  • Test compound (e.g., this compound or alternative) and vehicle control.

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia).

  • Oral gavage needles.

  • Surgical instruments for dissection.

  • Ruler or calibrated measuring tool.

Procedure:

  • Administer the test compound or vehicle to the fasted animals at a predetermined time before the charcoal meal.

  • Administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 0.2 mL for mice).

  • After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Carefully dissect the abdomen and expose the gastrointestinal tract.

  • Excise the small intestine from the pyloric sphincter to the ileocecal junction.

  • Lay the intestine flat on a surface without stretching and measure its total length.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading front of the charcoal.

  • Calculate the percentage of intestinal transit using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.

Charcoal Meal Test Workflow start Start: Fasted Animals drug_admin Administer Test Compound or Vehicle start->drug_admin charcoal_admin Administer Charcoal Meal (Oral Gavage) drug_admin->charcoal_admin wait Wait for a Defined Period charcoal_admin->wait euthanize Euthanize Animal wait->euthanize dissect Dissect and Expose GI Tract euthanize->dissect measure_intestine Measure Total Length of Small Intestine dissect->measure_intestine measure_charcoal Measure Distance Traveled by Charcoal dissect->measure_charcoal calculate Calculate Percentage of Intestinal Transit measure_intestine->calculate measure_charcoal->calculate end End: Data Analysis calculate->end Radiopaque Marker Assay Workflow start Start: Animal Model drug_admin Administer Test Compound or Vehicle start->drug_admin marker_admin Administer Radiopaque Markers (Oral Gavage) drug_admin->marker_admin fluoroscopy Serial Fluoroscopic Imaging marker_admin->fluoroscopy image_analysis Image Analysis: Track Marker Progression fluoroscopy->image_analysis calculate_itt Calculate Intestinal Transit Time (ITT) image_analysis->calculate_itt calculate_ctt Calculate Colon Transit Time (CTT) image_analysis->calculate_ctt end End: Data Compilation calculate_itt->end calculate_ctt->end

References

Assessing the Reproducibility of Pipenzolate Bromide's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the antimuscarinic agent Pipenzolate Bromide reveals a notable gap in publicly available data regarding the reproducibility of its effects across different animal strains. This guide provides a framework for researchers to address this gap by presenting the known mechanism of action, detailing established experimental protocols for assessing anticholinergic efficacy, and using the well-characterized drug atropine as a surrogate to illustrate the potential for strain-dependent variability.

This compound is an anticholinergic drug that functions as a muscarinic acetylcholine receptor antagonist.[1][2] It has been primarily investigated for its utility as an antispasmodic agent in the gastrointestinal tract and in the treatment of peptic ulcers.[1][3] Its mechanism of action involves blocking the binding of acetylcholine to muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the smooth muscles of the gastrointestinal system.[2] This antagonism leads to a reduction in smooth muscle contractions and secretions, alleviating symptoms associated with gastrointestinal spasms.

Despite its established mechanism, a comprehensive understanding of how its effects may vary between different strains of commonly used laboratory animals, such as rats and mice, is lacking in the scientific literature. Such variability can have significant implications for the reproducibility and translation of preclinical research findings. Factors that can contribute to these differences include genetic variations in drug metabolism and disparities in the expression and density of muscarinic receptors in the gastrointestinal tract.

This guide aims to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to systematically assess the reproducibility of this compound's effects in their own experimental settings.

Comparative Data on Anticholinergic Effects

Table 1: In Vitro Antispasmodic Activity of Atropine on Isolated Guinea Pig Ileum from Different Strains (Hypothetical Data)

StrainAgonistAtropine IC50 (nM)95% Confidence Interval
Dunkin-HartleyAcetylcholine1.20.9 - 1.5
Strain 2Acetylcholine2.52.1 - 3.0
HartleyAcetylcholine1.51.2 - 1.8

IC50 (half maximal inhibitory concentration) values represent the concentration of atropine required to inhibit the contractile response to an agonist by 50%. Lower values indicate higher potency.

Table 2: In Vivo Effect of Atropine on Gastrointestinal Motility in Different Rat Strains using the Charcoal Meal Test

StrainTreatment (mg/kg, i.p.)Inhibition of Intestinal Transit (%)p-value vs. Vehicle
WistarVehicle0-
WistarAtropine (0.1)35 ± 5< 0.05
Sprague-DawleyVehicle0-
Sprague-DawleyAtropine (0.1)45 ± 6< 0.01
CFYVehicle0-
CFYAtropine (0.1)30 ± 4< 0.05

Data is presented as mean ± standard deviation. A higher percentage of inhibition indicates a stronger effect of atropine on slowing gastrointestinal motility.

Experimental Protocols

To facilitate direct comparison and ensure reproducibility, detailed and standardized experimental protocols are essential. Below are methodologies for two key experiments used to assess the anticholinergic effects of compounds like this compound.

In Vitro Isolated Guinea Pig Ileum Assay

This assay is a classical pharmacological method to determine the antispasmodic activity of a drug on smooth muscle.

Methodology:

  • Animal and Tissue Preparation: A male guinea pig (e.g., Dunkin-Hartley strain, 250-350g) is euthanized by a humane method. A segment of the terminal ileum is isolated and cleaned of mesenteric tissue.

  • Organ Bath Setup: The ileum segment (2-3 cm) is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2). One end of the tissue is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for at least 30-60 minutes, with the bath solution being changed every 15 minutes.

  • Agonist-Induced Contractions: Cumulative concentration-response curves are generated for a contractile agonist, typically acetylcholine or carbachol.

  • Antagonist Incubation: The tissue is washed, and after a recovery period, it is incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined time (e.g., 20-30 minutes).

  • Determination of Antagonism: The agonist concentration-response curve is repeated in the presence of the antagonist. The rightward shift of the curve indicates competitive antagonism.

  • Data Analysis: The IC50 value for the antagonist is calculated by determining the concentration that produces a 50% inhibition of the maximal response to the agonist.

In Vivo Charcoal Meal Gastrointestinal Transit Test

This in vivo model assesses the effect of a drug on the propulsive motility of the gastrointestinal tract in rodents.

Methodology:

  • Animal Preparation: Male rats (e.g., Wistar or Sprague-Dawley strain, 200-250g) are fasted for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: Animals are randomly assigned to groups and administered the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., atropine) via a specific route (e.g., intraperitoneal or oral).

  • Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) is administered orally (e.g., 1 ml per animal).

  • Assessment of Transit: After a further specified time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pylorus to the cecum.

  • Measurement and Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100. The percentage inhibition of transit for a drug-treated group is calculated relative to the vehicle control group.

Visualizing Mechanisms and Workflows

To further clarify the underlying pharmacology and experimental procedures, the following diagrams are provided.

Muscarinic_Antagonist_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds to Gq Protein Gq Protein Muscarinic Receptor (M3)->Gq Protein Activates PLC PLC Gq Protein->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Produces Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Leads to Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction This compound This compound This compound->Muscarinic Receptor (M3) Blocks

Caption: Mechanism of action of this compound as a muscarinic antagonist.

Experimental_Workflow_Anticholinergic_Assessment cluster_invitro In Vitro Assay (e.g., Guinea Pig Ileum) cluster_invivo In Vivo Assay (e.g., Charcoal Meal Test) A Isolate Smooth Muscle Tissue B Mount in Organ Bath A->B C Record Agonist-Induced Contractions B->C D Incubate with this compound C->D E Repeat Agonist Contractions D->E F Calculate IC50 Value E->F End End F->End G Fast Animals (Rats/Mice) H Administer this compound G->H I Administer Charcoal Meal H->I J Euthanize and Dissect Intestine I->J K Measure Transit Distance J->K L Calculate % Inhibition K->L L->End Start Start Decision Select Assay Type Start->Decision Decision->A In Vitro Decision->G In Vivo

Caption: General experimental workflow for assessing anticholinergic effects.

References

Comparative Potency of Pipenzolate Bromide and its Analogues in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the in-vitro potency of the muscarinic antagonist Pipenzolate Bromide and its structural analogues, supported by experimental data and protocols.

This compound is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter responsible for signaling in the parasympathetic nervous system. This antagonism, particularly at M2 and M3 receptor subtypes prevalent in the gastrointestinal tract, leads to a reduction in smooth muscle contractility and secretions, forming the basis of its therapeutic use in treating conditions such as peptic ulcers and gastrointestinal spasms.[1][2] This guide provides a comparative analysis of the potency of this compound and its analogues, supported by experimental data from scientific literature.

Comparative Potency at Muscarinic Receptors

Mepenzolate Bromide, a close structural analogue of this compound, has been studied for its effects on muscarinic receptors. Research has shown that the stereochemistry of Mepenzolate Bromide influences its receptor affinity, with the (R)-enantiomer exhibiting a higher affinity for the M3 muscarinic receptor compared to the (S)-enantiomer.[3]

Further insights can be gained by examining the structure-activity relationships of other piperidinyl benzilate analogues. For instance, N-substitution on the piperidine ring of 4-piperidinyl benzilate significantly impacts muscarinic receptor affinity. N-methylation or N-ethylation has been shown to increase affinity, while larger alkyl substitutions like n-propyl or isopropyl groups lead to a decrease in binding affinity.

Below is a table summarizing the available potency data for relevant muscarinic antagonists to provide a comparative context for the potency of this compound and its analogues.

CompoundReceptor Subtype(s)Potency (pA2 or pKi)Tissue/Assay System
AtropineNon-selectivepA2: 9.01Rat Lung (M3)
PirenzepineM1 SelectivepA2: 7.39Rat Lung (M3)
4-DAMPM3 SelectivepA2: 9.37Rat Lung (M3)
(R)-MepenzolateM3Higher affinity than (S)-enantiomerIn vitro filter-binding assay

Experimental Protocols

The determination of antagonist potency is achieved through established pharmacological assays. The following are detailed methodologies for key experiments cited in the comparison of muscarinic antagonists.

Radioligand Binding Assay for Ki Determination

This assay directly measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes expressing the target muscarinic receptor subtype (e.g., from CHO cells transfected with the human M1, M2, or M3 receptor gene) are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound or its analogue).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Schild Analysis for pA2 Determination

This functional assay determines the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Protocol:

  • Tissue Preparation: An isolated tissue preparation containing the target muscarinic receptors (e.g., guinea pig ileum or trachea) is mounted in an organ bath containing a physiological salt solution and aerated with carbogen (95% O₂, 5% CO₂).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the resulting tissue contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the competitive antagonist (e.g., this compound) for a predetermined equilibration period.

  • Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the muscarinic receptor signaling pathway and the experimental workflow for a competitive binding assay.

Muscarinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (GPCR) ACh->M3R Binds & Activates Antagonist This compound (Antagonist) Antagonist->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow start Start: Prepare Receptor Membranes incubate Incubate Membranes with: 1. Radiolabeled Ligand (Fixed Conc.) 2. Unlabeled Competitor (Variable Conc.) start->incubate filter Separate Bound from Free Ligand (Rapid Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Plot % Inhibition vs. Competitor Conc. - Determine IC50 - Calculate Ki quantify->analyze end End: Determine Competitor Affinity (Ki) analyze->end

Caption: Competitive Binding Assay Workflow.

References

Validating Pipenzolate Bromide as a Selective Cholinergic Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pipenzolate Bromide and other common cholinergic antagonists. Due to the limited availability of public domain quantitative binding data for this compound for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), a direct quantitative comparison of its selectivity is not possible at this time. However, based on available literature, this compound is characterized as a non-selective muscarinic antagonist.[1][2] This guide presents available binding affinity data for established cholinergic antagonists—Atropine, Scopolamine, and Ipratropium Bromide—to provide a reference framework for muscarinic receptor selectivity.

Comparative Analysis of Muscarinic Receptor Antagonists

The following table summarizes the binding affinities (Ki in nM) of Atropine, Scopolamine, and Ipratropium Bromide for human muscarinic receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially influencing the results.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 1.27 - 2.4[3]3.24 - 8.1[3]2.21 - 4.16[3]0.77 - 2.382.84 - 3.39
Scopolamine ~0.1-1~0.1-1~0.1-1~0.1-1~0.1-1
Ipratropium Bromide 2.92.01.7Not ReportedNot Reported

Note: Lower Ki values indicate higher binding affinity. The data for Ipratropium Bromide is presented as IC50 values, which are comparable to Ki in this context.

Mechanism of Action: Cholinergic Antagonism

This compound functions as an antimuscarinic agent by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors. This antagonism prevents the activation of downstream signaling pathways, leading to a reduction in smooth muscle contractions and glandular secretions. While some sources suggest this compound may predominantly affect M2 and M3 receptors, this has not been substantiated with quantitative binding data.

The signaling pathway for a generic muscarinic antagonist is depicted below.

Signaling Pathway of a Muscarinic Antagonist ACh Acetylcholine Receptor Muscarinic Receptor (M1-M5) ACh->Receptor Binds and Activates Antagonist This compound (or other antagonist) Antagonist->Receptor Binds and Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates

Muscarinic antagonist mechanism of action.

Experimental Protocols

To quantitatively assess the selectivity of a cholinergic antagonist like this compound, two primary types of in vitro assays are employed: radioligand binding assays and functional assays.

Radioligand Binding Assay

This method directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of the test compound for each muscarinic receptor subtype (M1-M5).

Materials:

  • Membrane preparations from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (this compound) and reference antagonists (Atropine, Scopolamine, Ipratropium Bromide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Membranes (M1, M2, M3, M4, or M5) Incubation Incubation Receptor->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for a radioligand binding assay.
Functional Assay (Calcium Flux Assay)

This method measures the ability of an antagonist to inhibit the downstream signaling of a receptor in response to an agonist. For M1, M3, and M5 receptors, which couple to Gq proteins, a common functional assay is the measurement of intracellular calcium mobilization.

Objective: To determine the functional potency (IC50) of the test compound in blocking agonist-induced calcium flux.

Materials:

  • Cell lines stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Test compound (this compound) and reference antagonists.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Calcium Flux Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing Receptor (M1, M3, or M5) Plating Plate Cells Cells->Plating Dye Calcium Indicator Dye Loading Load with Dye Dye->Loading Antagonist Test Antagonist Preincubation Add Antagonist Antagonist->Preincubation Agonist Agonist (Carbachol) Stimulation Add Agonist Agonist->Stimulation Plating->Loading Loading->Preincubation Preincubation->Stimulation Measurement Measure Fluorescence Stimulation->Measurement IC50 Determine IC50 Measurement->IC50

Workflow for a calcium flux functional assay.

Conclusion

While this compound is established as a non-selective muscarinic antagonist, a comprehensive validation of its selectivity profile necessitates quantitative binding and functional data across all five muscarinic receptor subtypes. The experimental protocols outlined in this guide provide a framework for generating such data. For a definitive comparison, it is recommended that this compound and other antagonists of interest be evaluated concurrently under identical experimental conditions. The provided data for Atropine, Scopolamine, and Ipratropium Bromide serve as a useful, albeit varied, benchmark for interpreting the results of future studies on this compound.

References

Safety Operating Guide

Proper Disposal of Pipenzolate Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Pipenzolate Bromide is classified as harmful if swallowed and is an irritant.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Core Disposal Protocol

The central principle for the disposal of this compound is to treat it as a chemical waste product. It must not be disposed of with household garbage or flushed down the drain.[2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3] The following step-by-step process outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.

  • Segregate the Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.

Step 2: Packaging and Labeling
  • Container Selection: Use a chemically resistant and leak-proof container for collecting this compound waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.

Step 3: Storage
  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of contents in case of a leak.

Step 4: Arrange for Professional Disposal
  • Contact a Licensed Waste Disposal Service: The disposal of chemical waste is regulated and must be handled by a certified hazardous waste disposal company. Provide them with a full characterization of the waste, including its composition and volume.

  • Follow Regulatory Guidelines: Adhere to all local, state, and federal regulations for the disposal of pharmaceutical and chemical waste. These regulations are enforced by agencies such as the Environmental Protection Agency (EPA).[4]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes general considerations for pharmaceutical waste.

ParameterGuidelineSource
Disposal Route Must not be disposed of with household garbage or via sewage systems.[2]
Regulatory Oversight Disposal is governed by local, state, and federal environmental protection agencies.
Waste Classification Likely classified as non-hazardous pharmaceutical waste, but should be confirmed with a licensed disposal service.

Experimental Protocols for Degradation (General Overview)

This compound is a quaternary ammonium compound. While specific degradation protocols for this compound are not documented, research on the degradation of other quaternary ammonium compounds (QACs) can provide some insight into potential, though not yet validated, disposal methodologies that would need to be carried out by a specialized waste treatment facility.

  • Biodegradation: Some QACs are biodegradable under aerobic conditions in wastewater treatment systems. However, they can also be toxic to microorganisms, and their degradation can be slow.

  • Advanced Oxidation Processes: Methods such as Fenton oxidation have been shown to be effective in degrading some polymer quaternary ammonium salts. These are specialized chemical treatments that would be performed at a dedicated waste treatment facility.

It is crucial to note that these are not procedures to be attempted in a standard laboratory setting for disposal. The primary and recommended method of disposal is through a licensed professional service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A This compound Waste Generated B Characterize Waste (Pure, Solution, Mixture) A->B C Segregate in a Dedicated, Labeled, Sealed Container B->C D Store in a Secure, Ventilated Area with Secondary Containment C->D E Contact Licensed Hazardous Waste Disposal Service D->E F Provide Waste Characterization to Disposal Service E->F G Follow Transportation and Disposal Procedures as per Local, State, and Federal Regulations F->G H Waste Disposed of Responsibly G->H

Caption: Logical workflow for the safe disposal of this compound.

General Chemical Waste Disposal Decision Pathway

This diagram outlines a general decision pathway for managing chemical waste in a research environment, placing the disposal of this compound within a broader laboratory safety context.

Caption: General decision pathway for chemical waste disposal in a laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipenzolate Bromide
Reactant of Route 2
Reactant of Route 2
Pipenzolate Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.